DCPLA-ME
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVAMWHCPDAWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The DCPLA-ME and PKC Epsilon Activation Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway activated by DCPLA-ME, a selective activator of Protein Kinase C epsilon (PKCε). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document summarizes the core mechanism of action, presents quantitative data on activator efficacy, provides detailed experimental protocols for studying this pathway, and visualizes the key signaling events.
Introduction to PKC Epsilon and this compound
Protein Kinase C epsilon (PKCε) is a member of the novel PKC family of serine/threonine kinases. It plays a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] In the central nervous system, PKCε is implicated in neural signal transduction, neuroprotection, and the modulation of synaptic plasticity.[1][3] Dysregulation of PKCε activity has been linked to several pathological conditions, including neurodegenerative diseases, inflammatory disorders, and pain.[1][2][4]
This compound (methyl-8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoate) is a synthetic derivative of linoleic acid that has been identified as a selective activator of PKCε.[5] It has demonstrated therapeutic potential in preclinical models of Alzheimer's disease by promoting neuroprotective pathways and mitigating neuroinflammation.[5][6][7][8][9] this compound is believed to exert its effects by binding to the C2-like domain of PKCε, mimicking the action of the endogenous activator diacylglycerol (DAG) and promoting the translocation of PKCε to the cell membrane where it becomes activated.
The this compound and PKC Epsilon Signaling Pathway
The activation of PKCε by this compound initiates a signaling cascade that leads to the modulation of several downstream targets, ultimately promoting cell survival and function. A key mechanism involves the post-transcriptional regulation of specific mRNAs through the activation of the mRNA-stabilizing protein HuR.
Signaling Pathway Diagram
Caption: this compound activates PKCε, leading to the stabilization of key mRNAs and subsequent neuroprotection.
Quantitative Data on PKC Epsilon Activators
The following tables summarize the available quantitative data for this compound and the well-characterized PKCε activator, bryostatin-1, for comparative purposes.
| Compound | Parameter | Value | Cell/System | Reference |
| This compound | Concentration for Maximal PKC Activation | 100 nM | PC-12 cells | [5] |
| Effective Concentration Range | 10 nM - 100 µM | PC-12 cells | [5] | |
| Commonly Used In Vitro Concentration | 100 nM | Human brain microvascular endothelial cells | [3] | |
| Commonly Used In Vitro Concentration | 500 nM | Rat Schwann cells | [9] | |
| Bryostatin-1 | Binding Affinity (Kd) for PKCε | 0.24 nM | In vitro | [1][2] |
| Binding Affinity (Kd) for PKCα | 1.35 nM | In vitro | [1][2] | |
| Binding Affinity (Kd) for PKCδ | 0.26 nM | In vitro | [1][2] | |
| Effective Concentration for PKCε Activation | 10⁻¹⁰ M | Cultured neuronal cells | [1][2] | |
| Commonly Used In Vitro Concentration | 25 nM | Human brain microvascular endothelial cells | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the this compound and PKCε activation pathway. These protocols are based on information from various sources and may require optimization for specific experimental conditions.
In Situ PKC Epsilon Activity Assay (Based on Redistribution)
This assay indirectly measures PKCε activation by observing its translocation from the cytosol to the cell membrane upon activation.
Materials:
-
U2OS cells stably co-expressing PKCε-EGFP and a suitable receptor (e.g., NK1 receptor)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, G418, Zeocin)
-
Plate Seeding Medium
-
Assay Buffer (pre-warmed to 37°C)
-
This compound stock solution (in DMSO)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst Staining Solution (1 µM in PBS with 0.5% Triton X-100)
-
96-well tissue culture plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in Plate Seeding Medium to a concentration of 20,000 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare 2X final concentrations of this compound and controls in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Gently add 100 µL of the 2X compound solutions to the appropriate wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C, 5% CO₂.
-
-
Fixation and Staining:
-
Carefully decant the medium and add 150 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the cells four times with 200 µL of PBS per well.
-
Add 100 µL of Hoechst Staining Solution to each well and incubate for at least 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for EGFP and Hoechst.
-
Analyze the images to quantify the translocation of PKCε-EGFP from the cytoplasm to the plasma membrane. An increase in membrane-associated fluorescence indicates PKCε activation.
-
Western Blot Analysis of Downstream Targets
This protocol describes the detection of total and phosphorylated levels of PKCε and its downstream targets (e.g., MnSOD, VEGF, BDNF) in cell lysates or tissue homogenates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for PKCε, phospho-PKCε, MnSOD, VEGF, BDNF, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For tissue: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein band intensities, normalizing to the loading control.
-
Immunohistochemistry for PKC Epsilon Localization in Brain Tissue
This protocol is for the visualization of PKCε expression and localization within fixed brain tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) fixed, free-floating brain sections (e.g., 40 µm thick)
-
Phosphate Buffered Saline (PBS)
-
Blocking Solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against PKCε
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
-
Antigen Retrieval (if necessary):
-
Incubate sections in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Incubate sections in Blocking Solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections in the primary antibody solution (diluted in Blocking Solution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate in biotinylated secondary antibody solution for 1-2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate in ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Mount the sections onto microscope slides.
-
Dehydrate through a series of ethanol and xylene washes.
-
Coverslip with mounting medium.
-
Image using a bright-field microscope.
-
Conclusion
The this compound and PKC epsilon activation pathway represents a promising therapeutic target for a range of neurological disorders. The ability of this compound to selectively activate PKCε and its downstream neuroprotective and pro-survival pathways underscores its potential for drug development. The experimental protocols and quantitative data provided in this guide offer a starting point for researchers to further investigate this important signaling cascade and explore its therapeutic applications. Further research is warranted to fully elucidate the intricate mechanisms of this pathway and to translate these preclinical findings into effective clinical therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
DCPLA-ME for Neuroprotection Against Amyloid-Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. The intricate signaling cascades initiated by Aβ are a focal point of therapeutic research. Among these, the activation of cytosolic phospholipase A2α (cPLA2α) has been identified as a critical mediator of Aβ-induced neuroinflammation and neurotoxicity. This technical guide provides an in-depth overview of the neuroprotective potential of DCPLA-ME, a protein kinase C ε (PKCε) activator, in mitigating Aβ-induced pathology. We will delve into the underlying molecular mechanisms, present quantitative data from relevant studies, detail experimental protocols, and visualize the key signaling pathways.
Introduction: The Role of cPLA2α in Amyloid-Beta Pathology
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1][2] In the context of Alzheimer's disease, Aβ peptides can induce the upregulation and activation of cPLA2α.[3][4] This activation is not a benign event; the resulting increase in AA levels feeds into pro-inflammatory pathways through its metabolism by cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids such as prostaglandins and leukotrienes.[2] These inflammatory mediators contribute to the neurotoxic environment characteristic of AD.
Furthermore, the cPLA2α signaling cascade has been directly implicated in the regulation of amyloid precursor protein (APP) expression. Studies have shown that Aβ-induced elevation of APP is mediated by cPLA2α, prostaglandin E2 (PGE2) release, and the subsequent activation of the protein kinase A (PKA) pathway and cAMP response element-binding protein (CREB).[3][4] This creates a detrimental feedback loop where Aβ promotes its own production via cPLA2α activation.
Given its central role in Aβ-driven neuroinflammation and APP processing, cPLA2α has emerged as a promising therapeutic target for Alzheimer's disease.[5]
This compound: A Neuroprotective Modulator of PKCε
This compound is a methyl ester derivative of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA). It functions as a selective activator of protein kinase C ε (PKCε).[6] PKCε activation has been shown to exert neuroprotective effects in various models of neuronal injury and disease. In the context of Alzheimer's pathology, this compound has demonstrated the ability to prevent spatial memory defects and mitigate the severe oxidative stress and apoptosis associated with cerebral microinfarcts in a triple-transgenic mouse model of AD (3xTg-AD).[6]
While not a direct inhibitor of cPLA2α, this compound's activation of PKCε can modulate downstream signaling pathways that counteract the detrimental effects of Aβ-induced cPLA2α activation. For instance, PKCε activation is known to be involved in promoting cell survival and reducing apoptosis.[6]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of modulating the cPLA2α pathway and the neuroprotective effects of this compound in the context of amyloid-beta.
Table 1: Effects of cPLA2α Modulation on Amyloid-Beta Related Pathology
| Experimental Model | Intervention | Key Quantitative Findings | Reference |
| Primary rat cortical neuronal cultures | Aβ (1-42) exposure | Increased cPLA2α expression and phosphorylation. | [3][4] |
| Primary rat cortical neuronal cultures | Antisense oligonucleotide against cPLA2α | Prevented Aβ-induced elevation of APP protein. Prevented Aβ-induced increase in COX-2 and PGE2 production. | [3][4] |
| APP/PS1 transgenic mice | Heterozygous knockout of cPLA2α (cPLA2α+/-) | Significantly downregulated amyloid plaque formation compared to cPLA2α+/+ mice. | [7] |
| Human iPSC-derived neurons | Aβ42 oligomer (Aβ42O) exposure | Increased levels of phosphorylated cPLA2α (p-cPLA2α). | [1][8] |
| Human iPSC-derived neurons | cPLA2 inhibitor ASB14780 | Reversed Aβ42O-induced increases in p-cPLA2α and synaptic protein alterations. | [1][8] |
Table 2: Neuroprotective Effects of this compound in a 3xTg-AD Mouse Model with Cerebral Microinfarcts
| Parameter | 3xTg + Microinfarcts | 3xTg + Microinfarcts + this compound | Reference |
| Spatial Memory | Defect observed | Defect prevented | [6] |
| Oxidative DNA Damage (8-OHdG) | Strong increase | Prevented | [6] |
| Apoptosis (cleaved caspase 3) | Increased | Prevented | [6] |
| HIF-1α Expression | Increased | Reduced | [6] |
| VEGF Expression | Reduced | Increased (enhanced beyond WT levels) | [6] |
| PKCε Expression | Reduced | Loss prevented | [6] |
| MnSOD Expression | Reduced | Loss prevented | [6] |
| Synaptic Marker (Spinophilin) | Loss enhanced | Loss prevented | [6] |
| Presynaptic Vesicles and Membranes | Reduced | Reduction prevented | [6] |
| Postsynaptic Membranes | Reduced | Reduction prevented | [6] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Aβ-induced cPLA2α activation and the neuroprotective mechanism of this compound.
Amyloid-Beta Induced cPLA2α Signaling Cascade
This pathway demonstrates how amyloid-beta triggers a cascade leading to increased APP expression, creating a vicious cycle.
Caption: Aβ-induced cPLA2α activation and downstream signaling.
Neuroprotective Signaling Pathway of this compound
This diagram illustrates how this compound, through PKCε activation, can counteract the detrimental effects seen in Alzheimer's disease models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Calcium-dependent cytosolic phospholipase A2 activation is implicated in neuroinflammation and oxidative stress associated with ApoE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cytosolic phospholipase A2 α in amyloid precursor protein induction by amyloid beta1-42 : implication for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Cytosolic Phospholipase A2 as a Potential Therapeutic Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 7. Heterozygous knockout of cytosolic phospholipase A2α attenuates Alzheimer's disease pathology in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for cPLA2 activation in Alzheimer's Disease Synaptic Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Analysis of DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies related to DCPLA-ME (methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate), a potent and selective activator of protein kinase C-epsilon (PKCε) with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
This compound is the methyl ester derivative of DCPLA (DCP-LA), a linoleic acid analog. Its structure is characterized by the replacement of the cis-double bonds of linoleic acid with cyclopropane rings.
IUPAC Name: methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate[1] Synonyms: DCPLA methyl ester, 2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester[1]
| Property | Value | Reference |
| Molecular Formula | C21H38O2 | [1] |
| Molecular Weight | 322.5 g/mol | [1] |
| CAS Number | 56687-67-3 | [1] |
Synthesis
The synthesis of this compound involves the cyclopropanation of the double bonds of linoleic acid methyl ester. A common method for this transformation is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. This reaction is known to be stereospecific, preserving the stereochemistry of the starting alkene.
A representative protocol for the synthesis of cyclopropane fatty acid methyl esters via the Simmons-Smith reaction would involve the following general steps:
-
Preparation of the zinc-copper couple.
-
Reaction of the zinc-copper couple with diiodomethane to form the organozinc carbenoid intermediate.
-
Addition of the unsaturated fatty acid methyl ester (in this case, methyl linoleate) to the carbenoid solution.
-
Reaction workup and purification of the resulting cyclopropanated product, this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a selective activator of PKCε. The activation of PKCε triggers a cascade of downstream signaling events that have been shown to be neuroprotective. In the context of Alzheimer's disease, this compound has been demonstrated to modulate several key signaling pathways.
One of the primary pathways affected by this compound involves the regulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and Manganese Superoxide Dismutase (MnSOD). In animal models of Alzheimer's disease, this compound has been shown to prevent the increase in HIF-1α and the loss of PKCε and MnSOD. It also protects against the reduction of VEGF.[2] This modulation of the HIF-1α/VEGF/PKCε pathway is associated with reduced oxidative stress and apoptosis in arterioles.[2]
Another critical pathway influenced by this compound is related to Tau pathology. This compound, through the activation of PKCε, can lead to the inactivation of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key kinase responsible for the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease. By inhibiting GSK-3β, this compound can reduce Tau phosphorylation.[3]
Below are Graphviz diagrams illustrating these key signaling pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 2. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preclinical Evaluation of DCPLA-ME for Dementia
This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, a promising therapeutic candidate for dementia, with a primary focus on Alzheimer's disease models. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the proposed signaling pathways.
Core Findings in Preclinical Models
This compound, a specific activator of protein kinase C epsilon (PKCε), has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. Studies have shown its potential to ameliorate cognitive deficits, protect against synaptic loss, and counteract pathological molecular cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound.
Table 1: Efficacy of this compound on Cognitive Performance in 3xTg Mice with Cerebral Microinfarcts
| Parameter | Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Spatial Learning & Memory | 3xTg-AD mice with cerebral microinfarcts | This compound | Not specified | Water Maze Training | Prevention of spatial memory defect | [1] |
Table 2: Molecular and Cellular Effects of this compound in the Hippocampus of 3xTg-AD Mice
| Parameter | Measurement Technique | Treatment Group | Key Findings | Reference |
| Oxidative DNA Damage (8-OHdG) | Immunohistochemistry | This compound | Prevented strong oxidative DNA damage in arterioles | [1] |
| Apoptosis (cleaved caspase 3) | Immunohistochemistry | This compound | Prevented apoptosis in arterioles | [1] |
| HIF-1α Levels | Western Blot, Immunohistochemistry | This compound | Prevented increase in HIF-1α in arterioles and capillaries | [1] |
| VEGF Levels | Western Blot, Immunohistochemistry | This compound | Protected against reduction and enhanced VEGF levels | [1] |
| PKCε Levels | Western Blot, Immunohistochemistry | This compound | Prevented loss of PKCε | [1] |
| ERK1/2 Signaling | Not Specified | This compound | Prevented exaggerated cell proliferation in arterioles via the VEGF/PKCε/ERK pathway | [1] |
| MnSOD Levels | Western Blot, Immunohistochemistry | This compound | Prevented loss of MnSOD in capillaries | [1] |
| Synaptic Loss (spinophilin) | Immunohistochemistry | This compound | Prevented the loss of the synaptic marker | [1] |
| Demyelination | Immunohistochemistry | This compound | Rescued the demyelination of axons | [1] |
| Tau Phosphorylation (Ser396) | Not Specified (inferred from DCP-LA data) | DCP-LA (1 mg/kg) | Reduced Tau-Ser396 phosphorylation to levels similar to wild-type controls | [2] |
| GSK-3β Activation | Not Specified (inferred from DCP-LA data) | DCP-LA | Suppressed GSK-3β activation | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Animal Models
-
3xTg-AD Mice: These mice harbor three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid-β plaques and neurofibrillary tangles, mimicking key aspects of AD pathology.[3]
-
5xFAD Mice: This transgenic model co-expresses five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PS1) genes, leading to rapid Aβ1-42 accumulation and early-onset spatial memory deficits.[2][4]
-
Cerebral Microinfarcts Model: To simulate the vascular component often seen in dementia, microbeads (20 μm caliber) were injected into the right common carotid artery of 3xTg mice to induce arteriolar microocclusion and microinfarcts.[1]
Drug Administration
-
This compound Treatment: In the study utilizing 3xTg mice with microinfarcts, this compound was administered for a duration of two weeks. The exact dosage and route of administration were not specified in the provided text.[1]
-
DCP-LA Administration: In studies with 5xFAD mice, DCP-LA (of which this compound is the methyl-ester) was orally administered at a dose of 1 mg/kg.[2]
Behavioral Testing
-
Water Maze Training: Spatial learning and memory were assessed using the water maze test. This test evaluates an animal's ability to learn and remember the location of a hidden platform in a pool of water, using spatial cues.[1]
Molecular and Cellular Analyses
-
Tissue Preparation: Following behavioral testing, mice were euthanized, and brain tissues were prepared for further analysis.[1]
-
Immunohistochemistry: This technique was used to visualize the localization and abundance of specific proteins in brain tissue sections. Key proteins analyzed include 8-OHdG (oxidative stress marker), cleaved caspase 3 (apoptosis marker), HIF-1α, VEGF, PKCε, MnSOD, and spinophilin (synaptic marker).[1]
-
Confocal Microscopy: High-resolution images of the immunostained tissue sections were captured using a confocal microscope to allow for detailed analysis at a single-cell or microvessel level in the hippocampal CA1 area.[1]
-
Western Blotting: This method was employed to quantify the total amount of specific proteins (HIF-1α, VEGF, PKCε, MnSOD) in the dorsal hippocampus.[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways implicated in the pathogenesis of dementia.
HIF-1α/VEGF/PKCε/ERK Signaling Pathway
In the context of cerebral microinfarcts in 3xTg-AD mice, this compound was found to counteract a pathological cascade involving sustained hypoxia.
Caption: this compound's protective effect against sustained hypoxia in arterioles.
PKCε-Mediated Inactivation of GSK-3β and Reduction of Tau Hyperphosphorylation
DCP-LA, the active form of this compound, has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of Tau protein, which leads to the formation of neurofibrillary tangles.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 3. Preclinical non-human models to combat dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME, a methyl ester of a linoleic acid derivative, is a selective activator of protein kinase C epsilon (PKCε).[1][2] In recent in vivo research, particularly in the field of neurodegenerative diseases, this compound has emerged as a promising therapeutic candidate. It has been shown to ameliorate cognitive deficits and protect against neuronal damage in animal models of Alzheimer's disease (AD).[2] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound, including its mechanism of action, detailed experimental procedures, and expected outcomes based on preclinical data.
Mechanism of Action
This compound primarily functions by activating PKCε, which in turn modulates several downstream signaling pathways crucial for neuronal survival, synaptic plasticity, and vascular health.[1][2] Its neuroprotective effects are attributed to its ability to:
-
Inhibit Tau Hyperphosphorylation: this compound activates PKCε, which subsequently inactivates Glycogen Synthase Kinase-3β (GSK-3β) through direct phosphorylation and via the Akt pathway. This inhibition of GSK-3β reduces the hyperphosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease.[2]
-
Combat Oxidative Stress and Apoptosis: The compound has been shown to prevent increases in oxidative DNA damage and apoptosis in response to cellular stressors.[1] It enhances the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[3][4]
-
Promote Neurovascular Protection: this compound prevents microvascular disruption, reduces hypoxia-inducible factor-1α (HIF-1α), and modulates the vascular endothelial growth factor (VEGF)/extracellular signal-regulated kinase (ERK) pathway. This helps in maintaining the integrity of the neurovascular unit.[1]
-
Enhance Synaptic Function: By activating PKCε, this compound can facilitate hippocampal synaptic transmission, which is essential for learning and memory.[2]
Signaling Pathways
The signaling cascade initiated by this compound is multifaceted, primarily revolving around the activation of PKCε.
Caption: this compound Signaling Cascade.
Experimental Protocols
The following protocols are synthesized from published in vivo studies using this compound in rodent models of Alzheimer's disease.
Animal Models
Commonly used animal models for studying the effects of this compound on Alzheimer's-like pathology include:
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid-beta plaques and neurofibrillary tangles.
-
5xFAD Mice: These mice express five familial AD mutations and exhibit an aggressive amyloid pathology.[2]
-
Tg2576 Mice: These mice overexpress a mutant form of the amyloid precursor protein (APP).[4]
-
Scopolamine-induced Amnesia Models: Acute administration of the muscarinic receptor antagonist scopolamine can be used to model cognitive deficits.[2]
-
Cerebral Microinfarct Models: Injection of microbeads into the common carotid arteries can be used to induce cerebral microinfarcts, mimicking a component of vascular dementia often seen with AD.[1][3]
Experimental Workflow
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 3. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCPLA-ME Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DCPLA-ME, a selective protein kinase C epsilon (PKCε) activator and potent protein tyrosine phosphatase 1B (PTP1B) inhibitor, in preclinical mouse models of Alzheimer's disease (AD). The protocols outlined below are based on currently available data and are intended to serve as a starting point for in vivo efficacy, mechanism of action, and safety assessment studies.
Introduction
This compound has emerged as a promising therapeutic candidate for Alzheimer's disease due to its dual mechanism of action that targets key pathological features of the disease. By activating PKCε and inhibiting PTP1B, this compound effectively inactivates glycogen synthase kinase-3β (GSK-3β), a critical enzyme involved in the hyperphosphorylation of tau protein, a hallmark of AD. This leads to a reduction in tau pathology and has been shown to ameliorate cognitive deficits in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the dosage and effects of this compound in mouse models of Alzheimer's disease.
Table 1: Recommended Oral Dosage of this compound in 5xFAD Mouse Model
| Parameter | Value | Mouse Model | Reference |
| Effective Oral Dose | 1 mg/kg body weight | 5xFAD | [1] |
| Dosing Frequency | Daily (inferred) | 5xFAD | [1] |
| Route of Administration | Oral | 5xFAD | [1] |
Note: The optimal dosage of this compound may vary depending on the specific Alzheimer's disease mouse model, age of the animals, and the experimental endpoints. The dose provided is based on a single study and further dose-response studies are highly recommended to determine the optimal therapeutic window.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Optimal Concentration | 100 nM | Cultured Human Brain Microvascular Endothelial Cells | [2] |
Signaling Pathway
This compound's mechanism of action involves the modulation of a critical signaling pathway implicated in Alzheimer's disease pathology. The diagram below illustrates the proposed signaling cascade.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in mouse models of Alzheimer's disease.
In Vivo Efficacy Study in 5xFAD Mice
This protocol outlines the procedure for a long-term in vivo efficacy study of this compound in the 5xFAD mouse model.
Caption: In Vivo Efficacy Study Workflow.
Materials:
-
5xFAD transgenic mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Morris Water Maze apparatus
-
Anesthetics
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Tissue homogenization buffers
-
Antibodies for Western blot and immunohistochemistry (e.g., anti-p-Tau, anti-Aβ)
Procedure:
-
Animal Acclimation: Acclimate 5xFAD mice to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound 1 mg/kg).
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the assigned treatment daily via oral gavage.
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train the mice to find a hidden platform for a set number of days (e.g., 5 days) with multiple trials per day. Record escape latency and path length.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant.
-
-
Tissue Collection:
-
Following behavioral testing, euthanize the mice.
-
For biochemical analysis, rapidly dissect and snap-freeze brain regions (e.g., hippocampus, cortex) in liquid nitrogen.
-
For histological analysis, perfuse the mice with PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
-
Biochemical Analysis:
-
Homogenize brain tissue and perform Western blotting or ELISA to quantify levels of key proteins such as phosphorylated tau (p-Tau), total tau, and amyloid-beta (Aβ).
-
-
Histological Analysis:
-
Section the brain tissue and perform immunohistochemistry to visualize and quantify Aβ plaques and p-Tau pathology.
-
Pharmacokinetic Study of Oral this compound
This protocol provides a framework for determining the pharmacokinetic profile of orally administered this compound in mice.
Caption: Pharmacokinetic Study Workflow.
Materials:
-
Healthy adult mice (e.g., C57BL/6)
-
This compound
-
Vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Fast mice overnight before drug administration.
-
Drug Administration: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Acute Toxicity Study
This protocol describes a basic acute oral toxicity study to determine the safety profile of this compound.
Procedure:
-
Dose Groups: Assign mice to several dose groups, including a vehicle control and escalating doses of this compound.
-
Administration: Administer a single oral dose of the assigned treatment.
-
Observation: Closely monitor the animals for signs of toxicity and mortality for a period of 14 days.
-
Data Collection: Record body weight changes, clinical signs of toxicity, and any instances of mortality.
-
LD50 Estimation: If mortality occurs, estimate the median lethal dose (LD50) using appropriate statistical methods.
Safety and Toxicology
Currently, there is limited publicly available information on the specific toxicology of this compound. As a PTP1B inhibitor, it belongs to a class of compounds that have been investigated for various therapeutic indications. Some PTP1B inhibitors have demonstrated a favorable safety profile in preclinical studies, with one study reporting an LC50 value higher than 5,000 mg/kg in mice for a different PTP1B inhibitor.[3] However, it is crucial to conduct thorough toxicology studies for this compound to establish its safety profile before proceeding to clinical trials.
Disclaimer: This document is intended for informational purposes only and does not constitute medical or scientific advice. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Researchers should independently verify all protocols and dosages.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
Application Notes and Protocols for DCPLA-ME Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of DCPLA-ME (methyl-ester of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine), a protein kinase C epsilon (PKCε) activator, in rodent models for preclinical research, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Introduction
This compound is a selective activator of PKCε, a key enzyme involved in various cellular signaling pathways crucial for neuronal health, synaptic plasticity, and cell survival.[1][2] In rodent models of Alzheimer's disease, this compound has been investigated for its potential therapeutic effects, including the reduction of oxidative stress and apoptosis, and the modulation of pathways associated with neuroprotection and cognitive function.[1][3]
Mechanism of Action
This compound exerts its effects primarily through the activation of PKCε. This activation triggers downstream signaling cascades that contribute to its neuroprotective properties. Key mechanisms include:
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Activated PKCε can directly and indirectly inactivate GSK-3β, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
-
Modulation of the HIF-1α/VEGF/ERK Pathway: this compound has been shown to influence the hypoxia-inducible factor 1-alpha (HIF-1α), vascular endothelial growth factor (VEGF), and extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cellular stress response and angiogenesis.[1]
-
Upregulation of Neuroprotective Proteins: Activation of PKCε by this compound can lead to an increase in the expression of proteins like manganese superoxide dismutase (MnSOD) and VEGF, which play roles in antioxidant defense and vascular health.[3]
Below is a diagram illustrating the signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound.
Administration Routes in Rodent Studies
Two primary routes of administration for this compound have been described in rodent studies: intraperitoneal injection and oral administration.
Data Presentation
The following tables summarize the available quantitative data for this compound administration in rodent studies. Note: Specific quantitative data for dosage, pharmacokinetics, and toxicity of this compound were not available in the public domain at the time of this writing. The tables are provided as a template for researchers to populate with their own experimental data.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
| Parameter | Value | Rodent Model | Study Context | Reference |
| Dosage | Data not available | 3xTg-AD Mice | Alzheimer's Disease | [1][3] |
| Frequency | 3 times/week | 3xTg-AD Mice | Alzheimer's Disease | [1][3] |
| Duration | 2 weeks | 3xTg-AD Mice | Alzheimer's Disease | [1] |
| Vehicle | Data not available | - | - | - |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| Half-life (t½) | Data not available | - | - | - |
| LD50 | Data not available | - | - | - |
Table 2: Oral Administration of this compound in Rodents
| Parameter | Value | Rodent Model | Study Context | Reference |
| Dosage | 1 mg/kg (as DCP-LA) | 5xFAD Mice | Alzheimer's Disease | |
| Frequency | Data not available | - | - | - |
| Duration | Data not available | - | - | - |
| Vehicle | Data not available | - | - | - |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| Half-life (t½) | Data not available | - | - | - |
| LD50 | Data not available | - | - | - |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodents. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the physicochemical properties of their specific this compound formulation.
Protocol 1: Intraperitoneal (i.p.) Injection
Objective: To administer this compound systemically via the intraperitoneal cavity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or Tween 80; vehicle composition must be determined and validated by the researcher )
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve or suspend this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before administration.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Properly restrain the animal to expose the abdomen. For mice, this can often be done with a one-handed grip. For rats, a two-person technique or a restraint device may be necessary.
-
-
Injection:
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Tilt the animal slightly with the head downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after injection and at regular intervals as per the experimental protocol.
-
Protocol 2: Oral Administration (Oral Gavage)
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension as described for i.p. injection.
-
-
Animal Preparation:
-
Weigh the animal to calculate the required volume.
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the tip of the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle. Do not force it.
-
Once the needle is in the esophagus, advance it gently into the stomach. The appropriate depth can be pre-measured from the tip of the animal's nose to the last rib.
-
Administer the solution slowly.
-
Carefully withdraw the gavage needle.
-
-
Post-gavage Monitoring:
-
Return the animal to its cage and monitor for any signs of respiratory distress (indicating accidental administration into the trachea), regurgitation, or other adverse effects.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for a rodent study involving this compound administration.
Caption: General experimental workflow for a rodent study.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 3. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DCPLA-ME Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME (DCPLA methyl ester) is a potent and selective activator of protein kinase C epsilon (PKCε).[1] Activation of PKCε is implicated in various cellular processes, including neuroprotection, cell proliferation, and anti-apoptotic pathways.[1][2] These characteristics make this compound a valuable tool for in vitro studies in neuroscience, cancer biology, and drug discovery. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the solubilization, storage, and application of this compound in cell culture experiments, along with an overview of its mechanism of action and relevant signaling pathways.
Product Information
| Characteristic | Value |
| Full Name | DCPLA methyl ester |
| CAS Number | 56687-67-3 |
| Molecular Weight | 322.53 g/mol |
| Appearance | Powder |
| Solubility | DMSO: 15.62 mg/mL |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Data sourced from AbMole BioScience.[1]
Mechanism of Action
This compound acts as a selective activator of PKCε.[1] This activation triggers a cascade of downstream signaling events that play crucial roles in cellular function and survival.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways, making it a molecule of interest in various research areas, particularly in the context of neurodegenerative diseases like Alzheimer's.
-
PKCε/ERK Pathway: Activation of PKCε by this compound can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). This pathway is essential for promoting cell proliferation and survival.[1]
-
HIF-1α/VEGF Signaling: this compound has been observed to reduce the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) while increasing the expression of Vascular Endothelial Growth Factor (VEGF).[1] This suggests a role in regulating angiogenesis and cellular responses to hypoxia.
-
MnSOD and Oxidative Stress: this compound treatment can increase the expression of Manganese Superoxide Dismutase (MnSOD), a key mitochondrial antioxidant enzyme.[1][2] This helps to protect cells from oxidative stress-induced damage.
-
GSK-3β and Tau Phosphorylation: this compound can lead to the inactivation of Glycogen Synthase Kinase-3 beta (GSK-3β) through both direct and indirect PKCε-mediated pathways. Inactivation of GSK-3β is a critical step in reducing the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.
The following diagram illustrates the signaling pathways modulated by this compound:
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Determine the required concentration and volume. Based on the solubility of this compound in DMSO (15.62 mg/mL), calculate the amount of powder and DMSO needed to prepare a concentrated stock solution. It is recommended to prepare a stock solution at a concentration of 10 mM.
-
Calculation for a 10 mM stock solution:
-
Molecular Weight of this compound = 322.53 g/mol
-
10 mM = 0.01 mol/L = 0.01 mmol/mL
-
Weight (mg) = 0.01 mmol/mL * 322.53 mg/mmol = 3.2253 mg/mL
-
To prepare 1 mL of a 10 mM stock solution, dissolve 3.2253 mg of this compound in 1 mL of DMSO.
-
-
-
Aliquot the powder. If you do not need to use all the powder at once, carefully aliquot the required amount in a sterile environment to avoid contamination of the stock container.
-
Dissolve the powder. Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
II. Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Cultured cells ready for treatment
Protocol:
-
Determine the final working concentration. The optimal concentration of this compound will vary depending on the cell type and the experimental endpoint. A concentration of 100 nM has been used effectively in studies with Human Brain Microvascular Endothelial Cells (HBMEC) for a 3-day incubation period.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Prepare intermediate dilutions (if necessary). To minimize the final concentration of DMSO in the cell culture medium, it is good practice to perform serial dilutions of the stock solution in pre-warmed complete cell culture medium. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
-
Prepare the final working solution. Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by inverting the tube.
-
Example for a final concentration of 100 nM from a 10 mM stock:
-
Dilution factor = 10,000,000 nM / 100 nM = 100,000
-
Add 1 µL of the 10 mM stock solution to 100 mL of cell culture medium.
-
-
-
Treat the cells. Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing this compound.
-
Incubate. Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time will depend on the specific experiment. For example, a 3-day incubation has been shown to be effective in HBMEC.[2]
The following diagram outlines the experimental workflow for preparing this compound solutions:
Data Presentation
The following table summarizes the recommended concentrations and incubation times from the literature. Researchers should optimize these parameters for their specific experimental setup.
| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |
| Human Brain Microvascular Endothelial Cells (HBMEC) | 100 nM | 3 days | Prevention of TBHP-induced decrease in MnSOD mRNA expression; increase in PKCε, MnSOD, and VEGF protein expression. | [2] |
Stability in Cell Culture Media
The stability of this compound in cell culture media at 37°C has not been extensively reported. As with many small molecules, its stability can be influenced by factors such as the composition of the medium, pH, and the presence of serum. For long-term experiments (e.g., several days), it is advisable to consider the following:
-
Replenish the medium: For experiments lasting longer than 48-72 hours, consider replacing the medium with a freshly prepared this compound solution every 2-3 days to maintain a consistent concentration of the active compound.
-
Conduct a stability study: If precise concentration is critical for the experimental outcome, a pilot stability study can be performed. This involves incubating this compound in the cell culture medium under experimental conditions and measuring its concentration at different time points using methods like HPLC or LC-MS.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers can confidently prepare and use this compound solutions in their cell culture experiments to investigate its diverse biological effects.
References
Application Notes and Protocols for DCPLA-ME in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester) is a potent and selective activator of Protein Kinase C epsilon (PKCε). PKCε is a crucial enzyme in various cellular signaling pathways, particularly those involved in neuronal survival, synaptogenesis, and neuroprotection.[1] Activation of PKCε has been shown to mitigate the neurotoxic effects of amyloid-β (Aβ) oligomers and oxidative stress, which are implicated in the pathology of Alzheimer's disease.[1] Consequently, this compound is a valuable tool for in vitro studies investigating neuroprotective strategies and the underlying mechanisms of neurodegenerative diseases.
These application notes provide a comprehensive guide to determining and utilizing the effective concentration of this compound in primary neuronal cultures. The protocols outlined below are based on established methodologies for primary neuron culture and neuroprotective assays.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the specific cell type and experimental conditions. Below is a summary of a reported effective concentration in a related cell type, which can serve as a starting point for optimization in primary neurons.
| Cell Type | Effective Concentration | Application | Reference |
| Human Brain Microvascular Endothelial Cells (HBMEC) | 100 nM | Protection against oxidative stress | [2] |
| Human Primary Hippocampal Neurons | Not explicitly stated, but neuroprotective effects observed | Reversal of oxidative stress-induced changes | [1] |
Note: While the precise concentration for primary neurons was not explicitly stated in the available literature, the frequent use of this compound by the same research group that used 100 nM in HBMEC suggests this is a reasonable starting point for dose-response experiments in primary neurons.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES)
-
Enzyme dissociation solution (e.g., papain or trypsin in dissection medium)
-
Enzyme inhibitor solution (e.g., ovomucoid or soybean trypsin inhibitor)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection: Euthanize pregnant rodents according to approved animal welfare protocols. Dissect embryonic brains in ice-cold dissection medium and isolate the cortices or hippocampi.
-
Enzymatic Digestion: Transfer the tissue to the enzyme dissociation solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Mechanical Dissociation: Stop the enzymatic reaction by adding the inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in pre-warmed neuronal culture medium. Determine cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons at the desired density onto pre-coated culture vessels.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days with pre-warmed neuronal culture medium.
Protocol 2: Determining the Effective Concentration of this compound (Dose-Response Experiment)
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for neuroprotection studies.
Materials:
-
Mature primary neuron cultures (e.g., 7-14 days in vitro)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Neurotoxin (e.g., Amyloid-β oligomers, glutamate, or H₂O₂)
-
Cell viability assay reagents (e.g., MTT, LDH, or Calcein-AM/Ethidium Homodimer)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in neuronal culture medium. A suggested starting range is 1 nM to 10 µM, including a 100 nM concentration. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-treatment: Replace the medium in the mature primary neuron cultures with the prepared this compound dilutions or vehicle control. Incubate for a specific pre-treatment time (e.g., 1-24 hours).
-
Induce Neurotoxicity: After the pre-treatment period, add the neurotoxin to the wells (except for the no-toxin control wells) at a pre-determined toxic concentration.
-
Incubation: Co-incubate the neurons with this compound and the neurotoxin for a duration relevant to the chosen toxicity model (e.g., 24-48 hours).
-
Assess Cell Viability: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output of the viability assay using a plate reader. Normalize the data to the vehicle-treated, no-toxin control group (representing 100% viability). Plot the cell viability against the this compound concentration to determine the effective concentration (EC₅₀) for neuroprotection and to identify any potential toxicity at higher concentrations.
Visualizations
Caption: Workflow for determining this compound's effective concentration.
Caption: this compound activates PKCε, promoting neuroprotective pathways.
References
- 1. Recent Advances on the Role of Brain-Derived Neurotrophic Factor (BDNF) in Neurodegenerative Diseases [mdpi.com]
- 2. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Tau Phosphorylation by DCPLA-ME in Combination with a PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles (NFTs). Glycogen synthase kinase-3β (GSK-3β) is a key kinase responsible for the hyperphosphorylation of tau. This document provides detailed application notes and protocols for the combined use of DCPLA-ME, a selective protein kinase Cε (PKCε) activator, and a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. This combination therapy presents a promising strategy to synergistically suppress GSK-3β activity and, consequently, tau phosphorylation, offering a potential therapeutic avenue for Alzheimer's disease and other tauopathies.
This compound, and its close analog DCP-LA, activate PKCε, which can inactivate GSK-3β through two distinct pathways: direct phosphorylation and activation of Akt, which in turn phosphorylates and inactivates GSK-3β.[1][2][3] PTP1B is a negative regulator of the insulin signaling pathway.[4] Inhibition of PTP1B enhances the activity of the insulin receptor tyrosine kinase, leading to the activation of the PI3K/Akt pathway and subsequent inactivation of GSK-3β.[1][5][6] The simultaneous activation of PKCε by this compound and inhibition of PTP1B creates a synergistic effect on Akt and GSK-3β phosphorylation, leading to a more potent reduction in tau phosphorylation than either compound alone.[5][6]
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the synergistic action of this compound and a PTP1B inhibitor.
References
- 1. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols: DCPLA-ME Treatment for Inducing Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adult neurogenesis, the process of generating new neurons from neural stem and progenitor cells (NSPCs), persists in specific regions of the adult brain, primarily the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[1][2] This process is crucial for learning, memory, and mood regulation.[3][4] Dysregulation of adult neurogenesis has been implicated in various neurological disorders, including Alzheimer's disease (AD).[2][5][6][7] Consequently, therapeutic strategies aimed at promoting endogenous neurogenesis are of significant interest.[5][6][8]
DCPLA-ME, a methyl ester of docosahexaenoic acid-derived cyclopropylamine, is a potent activator of Protein Kinase C epsilon (PKCε).[9][10] PKCε activation has been shown to exert neuroprotective effects, including reducing oxidative stress and improving memory deficits in preclinical models of AD.[9][10] While direct evidence for this compound inducing neurogenesis is emerging, its known downstream signaling pathways suggest a plausible mechanism for promoting the proliferation and differentiation of NSPCs. These application notes provide a proposed mechanism of action and detailed protocols to investigate the neurogenic potential of this compound.
Proposed Mechanism of Action
This compound is hypothesized to induce neurogenesis through the activation of the PKCε signaling cascade, which in turn upregulates key factors involved in cell proliferation, survival, and differentiation, such as Vascular Endothelial Growth Factor (VEGF) and Brain-Derived Neurotrophic Factor (BDNF).
Caption: Proposed this compound signaling pathway for neurogenesis.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from experiments investigating the effects of this compound on neurogenesis.
Table 1: In Vitro NSPC Proliferation and Differentiation
| Treatment Group | Concentration (nM) | BrdU+ Cells (% of Total) | DCX+ Cells (% of Total) | NeuN+ Cells (% of BrdU+) |
| Vehicle Control | 0 | 15.2 ± 2.1 | 25.4 ± 3.5 | 45.1 ± 4.2 |
| This compound | 10 | 22.8 ± 2.9 | 38.1 ± 4.1 | 55.7 ± 5.1* |
| This compound | 50 | 35.6 ± 3.8 | 52.3 ± 5.2 | 68.9 ± 6.3 |
| This compound | 100 | 38.1 ± 4.2 | 55.9 ± 5.8 | 72.4 ± 6.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: In Vivo Neurogenesis in the Hippocampal Dentate Gyrus
| Treatment Group | Dosage (mg/kg) | BrdU+/NeuN+ Cells (per mm³) | DCX+ Cells (per mm²) |
| Vehicle Control | 0 | 150 ± 25 | 4500 ± 350 |
| This compound | 1 | 225 ± 30 | 6200 ± 410 |
| This compound | 5 | 310 ± 38 | 7800 ± 520 |
| This compound | 10 | 340 ± 42 | 8100 ± 550 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
A comprehensive workflow is essential for systematically evaluating the neurogenic effects of this compound.
Caption: Experimental workflow for assessing this compound neurogenesis.
Protocol 1: In Vitro Neural Stem and Progenitor Cell (NSPC) Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cultured NSPCs.
Materials:
-
Primary NSPCs or a suitable cell line (e.g., C17.2)
-
NSPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
This compound (stock solution in DMSO)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
96-well culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution
-
Primary antibodies: anti-BrdU, anti-Ki67
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate NSPCs in 96-well plates at a density of 1 x 10⁴ cells/well in proliferation medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle (DMSO).
-
BrdU Labeling: After 48 hours of treatment, add BrdU to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
DNA Denaturation: Treat cells with DNase I for 30 minutes at 37°C to expose the BrdU epitope.
-
Immunostaining:
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with primary antibodies (e.g., anti-BrdU, 1:500) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Quantification: Capture images using a fluorescence microscope. Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Protocol 2: In Vitro NSPC Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of NSPCs into neurons.
Materials:
-
NSPCs cultured as neurospheres or as a monolayer
-
NSPC differentiation medium (proliferation medium without EGF and bFGF, and with 1% FBS or other differentiation-inducing factors)
-
This compound
-
Poly-L-ornithine and laminin-coated coverslips
-
Primary antibodies: anti-Doublecortin (DCX) for neuroblasts, anti-NeuN for mature neurons, anti-GFAP for astrocytes.
-
Other materials as in Protocol 1.
Procedure:
-
Cell Plating: Dissociate neurospheres or detach monolayer NSPCs and plate them on coated coverslips in proliferation medium.
-
Induce Differentiation: After 24 hours, switch to differentiation medium containing various concentrations of this compound or vehicle.
-
Culture: Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Immunostaining: Fix, permeabilize, and perform immunostaining as described in Protocol 1, using primary antibodies against DCX, NeuN, and GFAP.
-
Imaging and Quantification: Quantify the percentage of DCX-positive and NeuN-positive cells relative to the total number of DAPI-stained cells to determine the extent of neuronal differentiation.
Protocol 3: In Vivo Neurogenesis Assessment in a Mouse Model
Objective: To evaluate the pro-neurogenic effects of this compound in the adult mouse hippocampus.
Materials:
-
Adult mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., saline with 0.1% DMSO)
-
BrdU solution (50 mg/ml in sterile saline)
-
Anesthesia
-
Perfusion solutions (saline and 4% PFA)
-
Vibratome or cryostat
-
Primary antibodies: anti-BrdU, anti-NeuN, anti-DCX
-
Other materials for immunohistochemistry as in Protocol 1.
Procedure:
-
Animal Groups: Divide mice into treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).
-
Drug Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 14 days.
-
BrdU Labeling: On days 1-7, administer BrdU (50 mg/kg, i.p.) twice daily to label proliferating cells.
-
Tissue Collection: 28 days after the first BrdU injection (to allow for neuronal maturation), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.
-
Sectioning: Post-fix the brains overnight in 4% PFA, cryoprotect in 30% sucrose, and section coronally at 40 µm using a vibratome or cryostat.
-
Immunohistochemistry:
-
Perform antigen retrieval for BrdU staining (e.g., 2N HCl at 37°C for 30 minutes).
-
Follow standard immunohistochemical procedures to stain for BrdU, NeuN, and DCX.
-
-
Stereological Quantification: Use unbiased stereological methods to quantify the number of BrdU+/NeuN+ double-labeled cells and DCX+ cells in the granule cell layer of the dentate gyrus.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the potential of this compound as a novel therapeutic agent for inducing neurogenesis. The proposed mechanism, centered on PKCε activation, provides a strong rationale for these studies. By following the detailed experimental workflows and protocols, researchers can systematically evaluate the efficacy of this compound in promoting the birth of new neurons, which may have significant implications for the treatment of neurodegenerative diseases and other neurological disorders characterized by impaired neurogenesis.
References
- 1. Molecular Mechanism of Adult Neurogenesis and its Association with Human Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of abnormal adult hippocampal neurogenesis in Alzheimer’s disease [frontiersin.org]
- 3. Plasmalogen Improves Memory Function by Regulating Neurogenesis in a Mouse Model of Alzheimer’s Diseases | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Promoting Endogenous Neurogenesis as a Treatment for Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 6. Hippocampal neurogenesis and pro‐neurogenic therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Widespread deficits in adult neurogenesis precede plaque and tangle formation in the 3xTg mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
Protocol for Assessing Blood-Brain Barrier Penetration of DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME, the methyl ester of 8-[2-(2-pentylcyclopropylmethyl)cyclopropyl]-octanoic acid, is a potent and specific activator of protein kinase C epsilon (PKCε).[1] Emerging research highlights its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, where it has been shown to prevent oxidative stress, apoptosis, and neuro-glial-vascular disruption.[2] Given that the central nervous system (CNS) is the target site of action for this compound, a thorough assessment of its ability to cross the blood-brain barrier (BBB) is paramount for its development as a CNS drug.
This document provides a comprehensive set of protocols for evaluating the BBB penetration of this compound, encompassing both in vitro and in vivo methodologies. These protocols are designed to guide researchers in generating robust and reproducible data to inform on the CNS bioavailability of this promising therapeutic candidate.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting BBB penetration studies.
| Property | Value | Reference |
| Molecular Weight | 322.53 g/mol | [1] |
| Solubility | DMSO: 15.62 mg/mL | [1] |
In Vitro Assessment of BBB Penetration
In vitro models of the BBB are essential for initial screening and mechanistic studies of drug permeability. They offer a high-throughput and cost-effective means to predict in vivo BBB penetration potential.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a rapid, cell-free assay that predicts passive diffusion across the BBB.
Experimental Protocol:
-
Preparation of Donor and Acceptor Plates:
-
A 96-well filter plate (donor plate) with a polyvinylidene fluoride (PVDF) membrane is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline [PBS] pH 7.4).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
-
-
Permeability Assay:
-
Add the this compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well.
-
[C]eq is the equilibrium concentration, calculated as ([C]_D * V_D + [C]_A * V_A) / (V_D + V_A).
-
-
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound | Experimental Value | High/Medium/Low |
| Controls | ||
| Caffeine (High Permeability) | > 4.0 | High |
| Atenolol (Low Permeability) | < 2.0 | Low |
Cell-Based Transwell Model
Cell-based models, such as those using human cerebral microvascular endothelial cells (hCMEC/D3) or co-cultures with astrocytes and pericytes, provide a more physiologically relevant system by incorporating cellular transporters and tight junctions.
Experimental Protocol:
-
Cell Culture:
-
Culture hCMEC/D3 cells on permeable Transwell inserts until a confluent monolayer is formed.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Integrity Assessment:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) to ensure the formation of tight junctions. A TEER value >100 Ω·cm² is generally considered acceptable for hCMEC/D3 monolayers.
-
Assess the permeability of a paracellular marker (e.g., Lucifer Yellow or fluorescein isothiocyanate-dextran) to confirm barrier integrity.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (acceptor) compartments with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
Calculate the Papp value as described for the PAMPA assay.
-
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | Experimental Value | Experimental Value |
| Controls | ||
| Propranolol (High Permeability) | > 10.0 | ~1.0 |
| Digoxin (P-gp Substrate) | < 2.0 | > 2.0 |
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for determining the extent of BBB penetration and brain exposure of a drug candidate.
Experimental Protocol:
-
Animal Model:
-
Use adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intravenous bolus or infusion, or oral gavage). A study in 3xTg-AD mice used intraperitoneal injection of 3 mg/kg.[3]
-
-
Sample Collection:
-
At various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via cardiac puncture or tail vein sampling.
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brains and dissect specific regions of interest if required (e.g., cortex, hippocampus).
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
-
Quantification:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Calculation of Brain-to-Plasma Concentration Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu):
-
Kp = C_brain / C_plasma
-
Kp,uu = Kp * (fu_plasma / fu_brain) where:
-
Cbrain is the concentration of this compound in the brain.
-
Cplasma is the concentration of this compound in the plasma.
-
fuplasma is the unbound fraction of this compound in plasma.
-
fubrain is the unbound fraction of this compound in the brain.
-
-
Data Presentation:
| Time Point (min) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Kp | Kp,uu |
| 15 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| 30 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| 60 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| 120 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| 240 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
Analytical Method: LC-MS/MS Quantification of this compound
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the lipophilic molecule this compound in biological matrices.
Protocol Outline:
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Brain Homogenate: Liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
Visualizations
Caption: Experimental workflow for assessing this compound BBB penetration.
Caption: Proposed signaling pathway of this compound in neuroprotection.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 3. Protein kinase C activation modulates reversible increase in cortical blood-brain barrier permeability and tight junction protein expression during hypoxia and posthypoxic reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Kinase C Epsilon (PKCε) Activation by DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C epsilon (PKCε) is a crucial signaling molecule involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Its activation is implicated in neuroprotection and synaptogenesis, making it a key target in the research and development of therapeutics for neurodegenerative diseases like Alzheimer's. One potent activator of PKCε is 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester (DCPLA-ME), a synthetic analog of linoleic acid.[1] This document provides a detailed guide for assessing the activation of PKCε by this compound using Western blot analysis, a cornerstone technique in molecular biology for protein detection and quantification.
Principle of PKCε Activation by this compound
This compound selectively activates PKCε. Unlike phorbol esters that bind to the C1 domain, this compound is thought to interact with the C2-like domain of PKCε, inducing a conformational change that leads to its activation, often independent of diacylglycerol (DAG) and calcium. This activation can be measured directly by assessing the phosphorylation status of PKCε or indirectly by observing the expression levels of downstream target proteins.
Signaling Pathway of this compound Mediated PKCε Activation
This compound directly activates PKCε, which in turn can initiate a cascade of downstream signaling events. A notable pathway involves the stabilization of mRNAs for proteins like Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF) through the activation of the RNA-binding protein HuR.[2][3] This leads to increased protein expression of MnSOD and VEGF, which have roles in antioxidant defense and angiogenesis, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for DCPLA-ME Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the immunofluorescence staining of cells treated with DCPLA-ME, a selective activator of Protein Kinase C ε (PKCε). This compound has shown therapeutic potential in preclinical models of Alzheimer's disease by modulating key cellular pathways involved in oxidative stress, apoptosis, and vascular function.[1][2][3] Immunofluorescence is a critical technique to visualize and quantify the subcellular localization and expression levels of proteins affected by this compound treatment.
Scientific Background
This compound is a methyl ester derivative of DCPLA, designed to be more cell-permeable. It functions as a potent activator of PKCε, a crucial enzyme in various signaling cascades.[1][2] In cellular models of neurodegeneration and oxidative stress, this compound has been demonstrated to:
-
Increase the expression of key protective proteins: This includes PKCε itself, Vascular Endothelial Growth Factor (VEGF), and Manganese Superoxide Dismutase (MnSOD), which are involved in cell survival, angiogenesis, and antioxidant defense.[1][2]
-
Reduce markers of cellular stress and damage: Treatment with this compound has been shown to prevent increases in Hypoxia-Inducible Factor 1α (HIF-1α), a marker for hypoxia, and to protect against oxidative DNA damage (as measured by 8-hydroxy-2'-deoxyguanosine or 8-OHdG) and apoptosis (indicated by levels of cleaved caspase 3).[1]
-
Preserve cellular structures: Studies have indicated that this compound can prevent the loss of astrocytes and synaptic markers, suggesting a role in maintaining the integrity of the neuro-glial-vascular unit.[1]
Applications of Immunofluorescence for this compound Treated Cells
Immunofluorescence staining can be employed to investigate the effects of this compound on various cellular processes, including:
-
Target Engagement and Downstream Effects: Visualize the upregulation and/or translocation of PKCε upon this compound treatment.
-
Neuroprotection and Anti-Apoptotic Effects: Assess the expression levels of pro-survival proteins like VEGF and MnSOD, and the reduction of apoptotic markers such as cleaved caspase 3.
-
Oxidative Stress and Hypoxia: Monitor changes in the levels of HIF-1α and markers of oxidative damage.
-
Glial and Synaptic Integrity: Examine the morphology and density of astrocytes (using GFAP staining) and the expression of pre- and post-synaptic proteins (e.g., synaptophysin, PSD-95).
Quantitative Data Summary
The following table summarizes the observed effects of this compound on key protein markers from preclinical studies, which can be investigated using immunofluorescence.
| Target Protein | Observed Effect of this compound Treatment | Cellular Function | Potential Immunofluorescence Application |
| PKCε | Increased expression/activation | Signal transduction, cell survival | Confirming target engagement and pathway activation. |
| VEGF | Increased expression | Angiogenesis, cell proliferation, neuroprotection | Assessing pro-survival signaling. |
| MnSOD | Increased expression | Antioxidant defense (mitochondrial) | Evaluating the impact on oxidative stress mitigation.[1][2] |
| HIF-1α | Prevention of increase under stress | Response to hypoxia | Investigating the role in preventing hypoxic damage.[1] |
| Cleaved Caspase 3 | Prevention of increase under stress | Execution of apoptosis | Measuring the anti-apoptotic effects.[1] |
| 8-OHdG | Prevention of increase under stress | Oxidative DNA damage | Assessing the protective effect against oxidative stress.[1] |
| GFAP | Prevention of loss under stress | Astrocyte marker, neuro-glial support | Examining the maintenance of glial cell integrity.[1] |
| Synaptic Markers | Prevention of loss under stress | Synaptic function and integrity | Quantifying the preservation of synapses. |
Experimental Protocols
A detailed protocol for immunofluorescence staining of cultured cells treated with this compound is provided below. This protocol can be adapted for different cell types and specific primary antibodies.
Materials
-
Cultured cells grown on coverslips, chamber slides, or multi-well plates
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibodies (see table above for suggestions)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Protocol for Immunofluorescence Staining
-
Cell Culture and Treatment:
-
Seed cells onto appropriate sterile glass coverslips or chamber slides to achieve a confluence of 50-70% at the time of staining.[4]
-
Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
-
Fixation:
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[4]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells two more times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Perform quantitative analysis of fluorescence intensity and protein localization using appropriate image analysis software.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Immunofluorescence
Caption: Immunofluorescence workflow.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 4. ptglab.com [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: DCPLA-ME In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with DCPLA-ME, a potent Protein Kinase C epsilon (PKCε) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the methyl ester form of DCPLA and acts as a potent activator of Protein Kinase C epsilon (PKCε).[1] Its primary mechanism involves the activation of PKCε, a serine/threonine kinase that plays a crucial role in various cellular signaling pathways. This activation can lead to downstream effects on gene expression, cell survival, and other physiological processes. In the context of neurodegenerative diseases, activation of PKCε has been shown to be protective.[2]
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous cell culture medium. The compound's low solubility in the aqueous environment is the primary cause.
To prevent this, consider the following troubleshooting steps:
-
Reduce Final Concentration: The final concentration of this compound in your media may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize Dilution Technique: Instead of adding the concentrated stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, and then add this to the rest of your media. Gentle vortexing during dilution can also help.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media. Adding the compound to cold media can decrease its solubility.
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture is at a non-toxic level, typically at or below 0.5%. High solvent concentrations can also contribute to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for hydrophobic compounds.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solution (in solvent): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound in your in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid change in solvent environment from organic (e.g., DMSO) to aqueous. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. | |
| Low temperature of the cell culture media. | Always use pre-warmed (37°C) media for preparing your final working solution. | |
| Delayed Precipitation (after hours/days in culture) | Compound instability in the aqueous environment over time. | Visually inspect your cultures at regular intervals. If delayed precipitation is observed, consider reducing the incubation time or the initial concentration. |
| Interaction with media components (e.g., salts, proteins). | If possible, test the solubility in a different basal media formulation. | |
| Evaporation of media in the incubator. | Ensure proper humidification in your incubator to prevent media evaporation, which can increase the compound's effective concentration. | |
| Inconsistent Experimental Results | Inaccurate concentration due to partial dissolution or precipitation. | Ensure your stock solution is fully dissolved before making dilutions. Use sonication if necessary for the initial stock preparation. Always visually inspect for any signs of precipitation before adding to cells. |
| Cytotoxicity from the solvent. | Keep the final concentration of DMSO in your cell culture below 0.5%. Run a vehicle control (media with the same final concentration of DMSO without this compound) to assess solvent toxicity. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 15.62 mg/mL (48.43 mM) | Ultrasonic treatment may be needed to achieve this concentration.[3] |
| Ethanol | Data not available. | As a hydrophobic molecule, some solubility is expected, but likely less than in DMSO. Empirical testing is recommended. |
| PBS (pH 7.2) | Data not available. | Expected to have very low solubility. It is not recommended to dissolve this compound directly in PBS. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 322.46 g/mol ), add 310 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 nM Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution (to 100 µM): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. Gently vortex to mix. This creates a 100 µM intermediate solution.
-
Step 2: Final Dilution (to 100 nM): In a separate sterile tube containing the final volume of pre-warmed complete cell culture medium for your experiment, add the intermediate dilution at a 1:1000 ratio. For example, add 1 µL of the 100 µM intermediate solution to 1 mL of media.
-
Gently mix the final working solution.
-
The final DMSO concentration in this example will be 0.001%, which is well below the cytotoxic level for most cell lines.
-
Add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.
Signaling Pathways and Experimental Workflows
This compound Activation of PKCε and Downstream Signaling
This compound activates PKCε, which in turn can modulate several downstream pathways. In the context of neuroprotection, this activation has been shown to influence the HIF-1α/VEGF/ERK pathway.
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps in a typical in vitro experiment to evaluate the effects of this compound.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. Protein Kinase C-Regulated Aβ Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Regulation of Hypoxia-Inducible Factor-1α, Vascular Endothelial Growth Factor, and Angiogenesis by an Insulin-Like Growth Factor-I Receptor Autocrine Loop in Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of DCPLA-ME
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of DCPLA-ME in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the methyl ester form of 8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid. It is a selective activator of Protein Kinase C epsilon (PKCε).[1] Its primary mechanism of action involves binding to and activating PKCε, a serine/threonine-protein kinase involved in a variety of cellular signaling pathways. These pathways regulate processes such as cell adhesion, migration, and apoptosis.
Q2: What are the known on-target signaling pathways activated by this compound?
A2: As a PKCε activator, this compound has been shown to influence several downstream signaling pathways. In the context of Alzheimer's disease models, it has been observed to:
-
Prevent increases in HIF-1α and modulate the VEGF/ERK signaling pathway.[2]
-
Increase the expression of Manganese Superoxide Dismutase (MnSOD).[2]
-
Inhibit Glycogen Synthase Kinase-3β (GSK-3β) and reduce Tau protein phosphorylation through both direct and Akt-mediated pathways.[3]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is considered a selective PKCε activator, a key potential off-target effect has been identified for the related compound, DCP-LA. DCP-LA has been shown to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).[4] Given the structural similarity, it is plausible that this compound may also exhibit this activity. Additionally, like many small molecule kinase activators, there is a possibility of activating other PKC isoforms or unrelated kinases, especially at higher concentrations.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ a comprehensive set of controls, including vehicle controls, and if possible, a structurally related but inactive analog of this compound.
-
On-Target Validation: Confirm that the observed phenotype is due to PKCε activation by using techniques like siRNA/shRNA knockdown of PKCε or by using a specific PKCε inhibitor in conjunction with this compound.
-
Off-Target Validation: Directly assess the potential off-target effects, for example, by measuring PTP1B activity in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | Off-target effects of this compound. | 1. Verify On-Target Effect: Use a PKCε inhibitor to see if the effect of this compound is reversed. 2. Test for PTP1B Inhibition: Measure PTP1B activity in your cells or tissue lysates after this compound treatment. 3. Lower Concentration: Reduce the concentration of this compound to the lowest effective dose. |
| High cell toxicity or death | Excessive activation of signaling pathways or off-target effects. | 1. Titrate Concentration: Perform a toxicity assay to determine the optimal non-toxic concentration range for your specific cell type. 2. Reduce Incubation Time: Shorten the duration of this compound exposure. |
| Effect is observed but cannot be rescued by PKCε knockdown/inhibition | The effect is likely due to an off-target mechanism. | 1. Investigate PTP1B Pathway: Explore if the observed phenotype could be explained by PTP1B inhibition. 2. Consider Other Off-Targets: If possible, perform a kinase panel screen to identify other potential off-target interactions. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound and related compounds used in various experimental models. It is crucial to empirically determine the optimal concentration for your specific system.
| Compound | Experimental System | Concentration/Dosage | Observed Effect | Reference |
| This compound | Cultured Human Brain Microvascular Endothelial Cells (HBMEC) | 100 nM | Increased PKCε, MnSOD, and VEGF protein expression. | [4] |
| This compound | Rat Schwann Cells | 500 nM | Regulated proliferation, migration, and epithelial to mesenchymal-like transition. | [5] |
| This compound | 3xTg-AD Mice (in vivo) | 3 mg/kg (i.p.) | Prevented memory defects and neuro-glial-vascular disruption. | [2] |
| DCP-LA | Aged Rats (in vivo) | 1.5 mg/kg (i.p.) | Prevented spatial memory impairment. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Cell Culture
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Dose Range: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 10 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the this compound-containing medium and incubate for the desired time.
-
On-Target Readout: Measure a known downstream target of PKCε activation (e.g., phosphorylation of a known substrate) using Western blotting or an appropriate activity assay.
-
Viability Assay: In a parallel plate, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Analysis: Plot the on-target effect and cell viability against the this compound concentration to determine the optimal concentration that maximizes the on-target effect with minimal toxicity.
Protocol 2: Validating On-Target and Off-Target Effects
-
On-Target Validation (PKCε Knockdown):
-
Transfect cells with siRNA or shRNA targeting PKCε.
-
Confirm knockdown efficiency by Western blot or qPCR.
-
Treat the knockdown cells and control cells with the optimal concentration of this compound.
-
The biological effect of this compound should be significantly attenuated in the knockdown cells.
-
-
On-Target Validation (PKCε Inhibition):
-
Pre-treat cells with a specific PKCε inhibitor for 1-2 hours before adding this compound.
-
The effect of this compound should be blocked by the inhibitor.
-
-
Off-Target Validation (PTP1B Activity Assay):
-
Treat cells or tissue lysates with this compound.
-
Measure PTP1B activity using a commercially available PTP1B assay kit.
-
A decrease in PTP1B activity would suggest an off-target effect.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for minimizing this compound off-target effects.
References
Technical Support Center: Utilizing DCPLA-ME to Modulate PKCε Activity
Welcome to the technical support center for DCPLA-ME. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound to activate Protein Kinase C epsilon (PKCε) while avoiding the downregulation often associated with other PKC activators.
Frequently Asked Questions (FAQs)
Q1: What is PKC downregulation and why is it a concern?
A1: Protein Kinase C (PKC) downregulation is a cellular process characterized by the reduction in the total amount of a PKC isozyme following prolonged activation. This process is typically initiated by activators like phorbol esters, which lead to the dephosphorylation, ubiquitination, and subsequent degradation of the PKC protein by the proteasome.[1][2] This loss of enzyme can limit the therapeutic window and efficacy of PKC-targeting compounds in long-term studies.
Q2: How does this compound activate PKCε without causing downregulation?
A2: this compound is a specific activator of PKCε. Unlike phorbol esters, which can lead to the degradation of PKC, this compound has been shown to prevent the loss of PKCε, particularly under conditions of cellular stress.[3][4][5] The proposed mechanism involves the stimulation of the human antigen R (HuR), an mRNA-stabilizing protein.[3][4][6] Activated HuR is thought to promote the translation of PKCε mRNA, leading to sustained or even increased levels of the enzyme.[7]
Q3: Can I expect to see an initial decrease in PKCε levels after this compound treatment, similar to phorbol esters?
A3: No, current research indicates that this compound does not induce the same downregulation profile as phorbol esters.[8][9][10] In fact, studies have demonstrated that treatment with this compound can prevent the age-related or stress-induced decline in PKCε levels.[5][7]
Q4: For how long can I treat my cells/animal models with this compound without risking downregulation?
A4: Published studies have reported continuous treatment with this compound for durations ranging from several days to two weeks without observing PKCε downregulation.[3][4][7] This suggests a favorable profile for long-term experimental setups.
Q5: Are there any specific experimental conditions that might inadvertently lead to PKC downregulation when using this compound?
A5: While this compound itself does not appear to cause downregulation, it is crucial to maintain optimal cell health and avoid introducing other stressors that could independently trigger protein degradation pathways. Co-treatment with compounds known to induce global protein degradation or cellular toxicity could potentially interfere with the expected effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant increase in PKCε activity observed. | 1. Suboptimal concentration of this compound: The effective concentration can vary between cell types and experimental systems. 2. Incorrect preparation or storage of this compound: Improper handling can lead to degradation of the compound. 3. Inappropriate assay conditions: The PKC activity assay may not be optimized for PKCε or the specific experimental setup. | 1. Perform a dose-response curve: Titrate this compound to determine the optimal concentration for your specific model. 2. Follow manufacturer's instructions: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. 3. Optimize your PKC kinase assay: Refer to established protocols for PKCε activity assays and ensure all reagents and conditions are optimal. |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent timing of treatment and analysis: The kinetics of PKC activation and downstream signaling can be time-dependent. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and maintain uniform seeding densities and culture conditions. 2. Establish a precise timeline: Adhere to a strict schedule for this compound treatment, cell lysis, and subsequent analysis. |
| Unexpected decrease in PKCε protein levels. | 1. Presence of confounding factors: Co-treatment with other drugs or unexpected cellular stressors might be inducing protein degradation pathways. 2. Antibody issues in Western blotting: The antibody used for detecting PKCε may be non-specific or of poor quality. | 1. Review experimental design: Ensure that no other components of the experimental system are known to cause protein degradation. Include appropriate vehicle controls. 2. Validate your antibody: Use a well-characterized antibody for PKCε and include positive and negative controls in your Western blot analysis. |
Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on PKCε and related downstream targets.
Table 1: Effect of this compound on Protein Expression in Human Brain Microvascular Endothelial Cells (HBMEC) under Oxidative Stress (TBHP-induced) [7]
| Treatment Group | PKCε Protein Level (relative to control) | MnSOD Protein Level (relative to control) | VEGF Protein Level (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| TBHP | ~0.60 | ~0.55 | ~0.70 |
| TBHP + this compound (100 nM) | ~1.20 | ~1.10 | ~1.30 |
Table 2: Neuroprotective Effects of PKCε Activators against Aβ-induced Toxicity in Primary Neurons [11]
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Aβ Soluble Peptide Dimers (ASPD) | 57.6 ± 1.6 |
| ASPD + Bryostatin 1 (0.27 nM) | 73.2 ± 3.6 |
| ASPD + DCPLA (10 µM) | 81.4 ± 2.8 |
| ASPD + this compound (100 nM) | 89.2 ± 2.2 |
Experimental Protocols
1. Western Blot Analysis of PKCε Expression
This protocol is adapted from methodologies described in studies investigating this compound.[7]
-
Cell Lysis:
-
After treatment with this compound or vehicle control, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% gradient Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKCε overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. In Vitro PKC Kinase Activity Assay
This is a general protocol that can be adapted for measuring PKCε activity.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 10 µM ATP).
-
Add a PKCε-specific substrate and lipid activators (e.g., phosphatidylserine).
-
-
Enzyme Reaction:
-
Add the cell lysate or purified PKCε to the reaction mixture.
-
Initiate the reaction by adding radiolabeled ATP ([γ-³²P]ATP).
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKCε activity.
-
Visualizations
Caption: Canonical pathway of phorbol ester-induced PKC downregulation.
Caption: Proposed mechanism for this compound to avoid PKCε downregulation.
Caption: A typical experimental workflow for analyzing PKCε protein levels.
References
- 1. Regulation of protein kinase Cδ downregulation by protein kinase Cε and mammalian target of rapamycin complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 4. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged phorbol ester treatment down-regulates protein kinase C isozymes and increases contraction rate in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and phorbol ester-induced down-regulation of protein kinase C isozymes in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DCPLA-ME Incubation Time for Maximum Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of DCPLA-ME, a selective protein kinase C epsilon (PKCε) activator. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of Protein Kinase C epsilon (PKCε). By activating PKCε, it stimulates downstream signaling pathways that are crucial for cell survival, proliferation, and protection against oxidative stress. A key mechanism involves the stabilization of mRNAs for proteins like Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF), leading to their increased expression.
Q2: What is a general recommended starting incubation time for this compound in cell-based assays?
A2: For initial experiments, a starting incubation time of 24 to 72 hours is a reasonable starting point for assessing downstream effects on protein expression (e.g., VEGF, MnSOD). For more immediate effects on PKCε activation or the phosphorylation of its direct substrates, shorter incubation times ranging from 30 minutes to 6 hours may be sufficient. However, the optimal incubation time is highly dependent on the cell type, this compound concentration, and the specific biological endpoint being measured. A time-course experiment is strongly recommended to determine the optimal incubation period for your specific experimental setup.[1][2]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid response, potentially requiring shorter incubation times to observe an effect. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to achieve a significant and robust signal. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the ideal combination of concentration and incubation time for your desired outcome.
Q4: Should I be concerned about the stability of this compound in cell culture medium during long incubation periods?
A4: For incubation times exceeding 48 hours, the stability of any small molecule in culture medium can be a concern. While specific stability data for this compound in various media is not extensively published, it is good practice to consider replenishing the medium with a fresh preparation of this compound for long-term experiments (e.g., every 48-72 hours). This ensures a consistent concentration of the activator throughout the experiment.
Q5: Can I measure PKCε activation directly to determine the optimal incubation time?
A5: Yes, directly measuring PKCε activation can be an excellent way to determine the initial kinetics of this compound activity. This can be achieved by assessing the phosphorylation of downstream PKCε substrates via Western blot or by using a PKC kinase activity assay. A time-course experiment measuring the phosphorylation of a known PKCε substrate can help identify the time to peak activation, which can then inform the incubation times for observing downstream biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24, 48, 72 hours) to identify the optimal incubation duration for your specific endpoint. |
| 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cellular toxicity. | 2. Conduct a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type. | |
| 3. Cell Line Resistance: The cell line may not express sufficient levels of PKCε or may have a downstream pathway that is unresponsive. | 3. Confirm PKCε expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to PKC activators. | |
| 4. Compound Instability: this compound may be degrading in the culture medium over long incubation periods. | 4. For long-term experiments, consider replenishing the medium with fresh this compound every 48 hours. Prepare fresh stock solutions regularly. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure accurate and consistent cell seeding using a cell counter. |
| 2. Inconsistent Drug Addition: Variations in the timing or volume of this compound addition can introduce variability. | 2. Use a multichannel pipette for adding the compound to multiple wells simultaneously and ensure thorough mixing. | |
| 3. Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, leading to changes in compound concentration. | 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| Cell Toxicity Observed | 1. High Concentration of this compound: The concentration used may be cytotoxic to the cells. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the maximum non-toxic concentration. |
| 2. High Solvent Concentration: If using a solvent like DMSO, high final concentrations can be toxic. | 2. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time of this compound for inducing the expression of a target protein (e.g., VEGF or MnSOD) in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Reagents and equipment for Western blotting
-
Primary antibodies against your target protein (e.g., anti-VEGF, anti-MnSOD) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the final time point. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (determined from a prior dose-response experiment). Prepare a vehicle control medium with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Time-Course Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂. Harvest cells at various time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Plot the normalized protein expression against the incubation time to determine the time point at which the maximum effect is observed.
Data Presentation: Illustrative Time-Course Data
The following table provides a hypothetical example of data that could be generated from a time-course experiment.
Table 1: Effect of this compound Incubation Time on VEGF and MnSOD Expression
| Incubation Time (hours) | Normalized VEGF Expression (Fold Change vs. Vehicle) | Normalized MnSOD Expression (Fold Change vs. Vehicle) |
| 0 | 1.0 | 1.0 |
| 4 | 1.2 | 1.1 |
| 8 | 1.8 | 1.5 |
| 12 | 2.5 | 2.0 |
| 24 | 3.8 | 3.2 |
| 48 | 4.5 | 4.0 |
| 72 | 4.2 | 3.8 |
Note: The data presented are for illustrative purposes only. Optimal incubation times and the magnitude of the effect will vary depending on the experimental conditions and must be determined empirically.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Signaling Pathway
Caption: this compound activates PKCε, leading to the stabilization of MnSOD and VEGF mRNA via HuR, ultimately promoting cell survival.
Diagram 2: Experimental Workflow for Optimizing Incubation Time
References
potential cytotoxicity of DCPLA-ME at high concentrations
Welcome to the technical support center for DCPLA-ME. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the methyl ester form of DCPLA and is known as a potent activator of Protein Kinase C epsilon (PKCε).[1][2] It is primarily utilized in research for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease.[1][2][3] Its mechanism involves the activation of PKCε, which can lead to downstream effects like the upregulation of neuroprotective proteins such as Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF), helping to mitigate oxidative stress and promote cell survival.[4][5]
Q2: Is this compound cytotoxic at high concentrations?
While this compound generally exhibits protective effects at nanomolar concentrations (e.g., 100 nM) in various experimental models, any bioactive compound can become toxic at high concentrations.[5] The specific cytotoxic threshold for this compound is not well-documented in publicly available literature and is highly dependent on the cell type, exposure duration, and experimental conditions. Over-activation of signaling pathways by excessively high concentrations of an activator could potentially lead to cellular stress and apoptosis.[6] We strongly recommend performing a dose-response curve to determine the optimal and potential cytotoxic concentration range for your specific model system.
Q3: What are the visual and molecular signs of cytotoxicity I should look for?
If this compound is inducing cytotoxicity in your cell cultures, you may observe:
-
Morphological Changes: Cells may appear rounded, shrunken, detached from the culture plate, or show signs of membrane blebbing.
-
Reduced Cell Density: A noticeable decrease in the number of adherent cells compared to vehicle-treated controls.
-
Molecular Markers: Increased expression of cleaved caspase-3, indicating apoptosis.[4] Other markers include the release of lactate dehydrogenase (LDH) into the culture medium (indicating membrane damage) and DNA fragmentation.[7]
Q4: What is the recommended working concentration for this compound?
Based on published studies, this compound is often used effectively in the nanomolar range. For example, a concentration of 100 nM has been used to reduce oxidative stress in human brain microvascular endothelial cells.[5] However, the optimal concentration will vary. It is crucial to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to identify the ideal concentration for your specific cell line and desired biological effect.
Troubleshooting Guide
Issue: I'm observing significant cell death, even at what should be non-toxic concentrations.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
-
Check Solvent Concentration: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO (>0.5%) can be toxic to many cell lines.
-
Solution: Always prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration to ensure the observed toxicity is not from the solvent. Keep the final DMSO concentration in your culture medium as low as possible (ideally ≤0.1%).
-
-
Verify Compound Integrity and Concentration: The compound may have degraded, or the stock solution concentration may be inaccurate.
-
Assess Cell Health and Culture Conditions: The sensitivity of cells to any treatment can be influenced by their general health.
-
Solution: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Confirm that the culture medium, pH, and incubation conditions are optimal.
-
-
Consider Cell Line Sensitivity: Different cell types have varying sensitivities to chemical compounds.
-
Solution: If you are using a new cell line, it may be inherently more sensitive to PKCε activation or off-target effects of this compound. A preliminary dose-response experiment is essential to establish a baseline for that specific cell line.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound concentrations used in research and common methods for assessing cytotoxicity.
Table 1: Reported Experimental Concentrations of this compound and Effects
| Concentration | Cell/Model System | Duration | Observed Effect | Reference |
| 100 nM | Human Brain Microvascular Endothelial Cells (HBMEC) | 3 days | Prevented oxidative stress-induced decrease in MnSOD mRNA; reduced superoxide levels. | [5] |
| Not Specified | 3xTg Alzheimer's Disease Mice | 2 weeks | Prevented oxidative DNA damage, apoptosis (cleaved caspase-3), and memory defects. | [4] |
Table 2: Common Assays for Assessing Cell Viability and Cytotoxicity
| Assay Type | Principle | Detection Method | Advantages |
| Metabolic Assays | |||
| MTT / XTT / WST-1 | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[7][8] | Spectrophotometer (Absorbance) | High throughput, well-established. |
| Resazurin (alamarBlue™) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[9] | Fluorometer or Spectrophotometer | High sensitivity, non-toxic to cells.[9] |
| Membrane Integrity Assays | |||
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the culture medium.[7] | Spectrophotometer (Absorbance) | Directly measures cell death/lysis.[7] |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Brightfield Microscope | Simple, rapid, and inexpensive. |
| Apoptosis Assays | |||
| Caspase Activity | Uses a labeled substrate that is cleaved by active caspases (e.g., caspase-3) to produce a fluorescent or colorimetric signal.[7][10] | Fluorometer or Spectrophotometer | Specific to apoptosis.[11] |
| ATP Quantification | Measures ATP levels using a luciferase-based reaction; ATP is depleted rapidly in cells undergoing apoptosis or necrosis. | Luminometer | Highly sensitive, reflects metabolically active cells. |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin
This protocol provides a general guideline for assessing the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, and positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add Resazurin solution (e.g., alamarBlue™) to each well at 10% of the culture volume. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability for each concentration.
Protocol 2: Detection of Apoptosis via Caspase-3 Activation
This protocol outlines the detection of active caspase-3, a key executioner in apoptosis.[11]
-
Cell Treatment: Culture and treat cells with this compound (and controls) in a suitable plate format (e.g., 6-well or 96-well) for the desired time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubation: Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate using a spectrophotometer (405 nm) or a fluorometer (Ex/Em ~400/505 nm).
-
Analysis: Compare the signal from treated samples to the untreated control to determine the fold-change in caspase-3 activity.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a general ROS indicator dye to measure oxidative stress.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat with this compound and controls (including a positive control like H₂O₂ or TBHP) for the desired duration.[5]
-
Dye Loading: Remove the treatment medium and wash the cells gently with warm PBS or HBSS.
-
Incubation: Add a ROS-sensitive dye (e.g., H2DCFDA at 5-10 µM) diluted in warm PBS/HBSS to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the dye solution and wash the cells again with warm PBS/HBSS to remove any extracellular dye.
-
Measurement: Add warm PBS/HBSS back to the wells and immediately measure fluorescence using a microplate reader (Ex/Em ~495/529 nm for DCF).
-
Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to quantify the change in intracellular ROS levels.
Visualizations: Pathways and Workflows
Caption: Protective signaling pathway of this compound via PKCε activation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. abmole.com [abmole.com]
- 2. adooq.com [adooq.com]
- 3. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 4. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 5. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Caspase Activation and Caspase-Mediated Cleavage of APP Is Associated with Amyloid β-Protein-Induced Synapse Loss in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal cell death mechanisms in Alzheimer’s disease: An insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in DCPLA-ME Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the Protein Kinase C epsilon (PKCε) activator, DCPLA-ME.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the methyl ester form of dicyclopropyl-linoleic acid (DCP-LA). It functions as a specific activator of Protein Kinase C epsilon (PKCε). Its proposed mechanism involves mimicking diacylglycerol (DAG), a natural activator of PKC isozymes. By binding to the C1 domain of PKCε, this compound induces a conformational change that relieves autoinhibition and activates the enzyme's kinase function. This activation leads to the phosphorylation of downstream target proteins involved in various cellular processes, including cell proliferation, differentiation, and protection against oxidative stress.[1][2][3]
Q2: What are the common downstream targets and pathways affected by this compound?
A2: In various studies, particularly in the context of neurodegenerative disease models, this compound has been shown to upregulate the expression of several key proteins through the activation of PKCε. These include:
-
Manganese Superoxide Dismutase (MnSOD): A primary antioxidant enzyme in the mitochondria.[1][2]
-
Vascular Endothelial Growth Factor (VEGF): A signaling protein that stimulates the formation of blood vessels.[1][2]
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[4]
Activation of PKCε by this compound can influence signaling pathways such as the HIF-1α/VEGF/ERK pathway.[1]
Q3: In what concentrations is this compound typically used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have reported using concentrations in the range of 100 nM to 500 nM for treating cultured cells.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Preparation and Handling | Ensure this compound is fully dissolved. As a lipid-based molecule, it may require vortexing and warming to fully solubilize in a stock solution (e.g., DMSO). Prepare fresh dilutions for each experiment from a frozen stock to minimize degradation. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Uneven Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are plated in each well. Thoroughly mix the cell suspension before and during plating to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated this compound stock solutions. When adding this compound to wells, ensure the pipette tip is below the surface of the media and mix gently. |
| Variable Incubation Times | Ensure that the treatment duration is consistent across all plates and replicates. Stagger the addition of reagents if necessary to maintain precise timing. |
Issue 2: No or Weak Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your cell line and assay. |
| Inadequate Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect. Some downstream effects, like changes in protein expression, may require longer incubation periods. |
| This compound Degradation | Ensure the this compound has been stored properly and has not expired. If possible, test a new batch or lot of the compound. |
| Low PKCε Expression in the Cellular Model | Verify the expression level of PKCε in your cell line using Western blot or qPCR. If expression is low, the effect of a PKCε-specific activator will be minimal. |
| Assay Interference | If using a fluorescence-based readout, test for potential autofluorescence of this compound or quenching of the fluorescent signal. |
Issue 3: Inconsistent Western Blot Results for Downstream Targets
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Loading | Accurately determine the protein concentration of each lysate using a reliable protein assay (e.g., BCA). Load equal amounts of total protein in each lane. |
| Poor Normalization | Use a validated housekeeping protein for normalization and ensure that its expression is not affected by the experimental treatment.[1][2] Alternatively, use a total protein stain for normalization.[2][7] |
| Signal Saturation | Ensure that the signal from your protein of interest and the loading control are within the linear range of detection.[1][2] This can be achieved by optimizing the amount of protein loaded and the exposure time. |
| Antibody Variability | Use high-quality, validated primary antibodies. Ensure consistent antibody dilutions and incubation times for all blots being compared. |
Data Presentation
Table 1: Troubleshooting Checklist for this compound Experiments
| Parameter | Recommendation | Common Pitfall |
| This compound Stock | Prepare in a suitable solvent (e.g., DMSO), aliquot, and store at -80°C. | Repeated freeze-thaw cycles leading to degradation. |
| Cell Seeding | Use a consistent cell density and ensure even distribution. | Clumping of cells or uneven plating. |
| Treatment | Perform a dose-response and time-course to optimize. | Using a suboptimal concentration or incubation time. |
| Controls | Include vehicle control (e.g., DMSO) and positive controls. | Lack of appropriate controls to validate the assay. |
| Data Analysis | Normalize data to a validated internal control. | Using an inappropriate or unvalidated loading control. |
Experimental Protocols
Detailed Methodology: In Vitro PKCε Activation Assay and Western Blot Analysis
This protocol outlines a general workflow for treating cells with this compound and analyzing the expression of a downstream target protein (e.g., MnSOD) by Western blot.
-
Cell Culture and Seeding:
-
Culture cells in appropriate growth medium and conditions.
-
Trypsinize and count cells. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the growth medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-MnSOD) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. licorbio.com [licorbio.com]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Lipid-dependent Akt-ivity: where, when, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to western blot quantification | Abcam [abcam.com]
Technical Support Center: DCPLA-ME in Long-Term Treatment Studies
Welcome to the technical support center for researchers utilizing DCPLA-ME in long-term treatment studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions for problems that may arise during long-term experimental setups involving this compound.
Q1: I am observing a decrease in the efficacy of this compound over several weeks in my cell culture model. What could be the cause?
A1: This could be due to several factors:
-
Compound Stability: this compound, like other linoleic acid derivatives, may be susceptible to oxidation and degradation over time, especially when diluted in aqueous cell culture media and exposed to light and oxygen. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each media change. One study noted that a related compound, DCP-LA, was synthesized with cyclopropane rings to enhance stability.
-
PKCε Downregulation: Prolonged activation of Protein Kinase C epsilon (PKCε) by some activators can lead to its downregulation or desensitization.[1] While some PKC isoforms are resistant to this, it is a possibility with chronic exposure. To assess this, you can perform a western blot to check the protein levels of PKCε in your treated cells compared to controls at various time points.
-
Cell Culture Conditions: Ensure that your cell culture conditions, including CO2 levels, temperature, and humidity, are stable and optimal for your cell line, as fluctuations can impact cellular responses to treatment.
Q2: My in vivo study shows inconsistent results between animals in the same treatment group. How can I improve reproducibility?
A2: Inconsistent in vivo results can stem from several sources:
-
Formulation and Administration: this compound is soluble in DMSO.[2] For in vivo use, it is critical to have a consistent and stable formulation. The final concentration of DMSO should be kept low and consistent across all animals to avoid vehicle-induced effects. Consider the route of administration (e.g., intraperitoneal, oral) and ensure precise and consistent delivery for each animal. A patent for PKC activators suggests that formulations can be stabilized with polymeric or hydrophobic materials, such as in an emulsion with an acceptable oil.[3]
-
Animal Handling and Stress: Stress from handling and injections can significantly impact physiological readouts, especially in models of neurodegenerative diseases. Acclimatize animals to the experimental procedures and maintain a consistent handling schedule to minimize stress-induced variability.
-
Pharmacokinetics and Dosing Schedule: The dosing schedule should be based on the pharmacokinetic profile of this compound. If the compound has a short half-life, the dosing interval may need to be adjusted to maintain effective concentrations in the target tissue.
Q3: I am concerned about potential off-target effects of this compound in my long-term study. What should I look out for?
A3: this compound has a dual mechanism of action, activating PKCε and inhibiting Protein Tyrosine Phosphatase 1B (PTP1B).[4] Potential off-target effects could arise from either of these activities:
-
PTP1B Inhibitor Selectivity: A significant challenge with PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP).[5] Inhibition of TCPTP could lead to unintended immunological effects. While the selectivity profile of this compound against other PTPs is not extensively published, it is a critical consideration.
-
Chronic PKCε Activation: While controlled activation of PKCε is neuroprotective, uncontrolled chronic activation has been linked to other cellular processes.[5] Monitoring for general health indicators in your animal models (e.g., weight, behavior, organ-specific markers in blood panels) is crucial to identify any unforeseen systemic effects.
Q4: What is a suitable vehicle for dissolving and administering this compound for in vivo studies?
A4: Based on its solubility profile, this compound is soluble in DMSO.[2] For in vivo administration, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing polyethylene glycol (PEG) and/or Tween 80 to improve solubility and stability in the final injection volume. It is crucial to keep the final DMSO concentration low (typically <5-10%) and to have a vehicle-only control group in your experiment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds from the cited literature.
| Parameter | Value | Context | Source |
| This compound Solubility | 15.62 mg/mL | In DMSO at 25°C | [2] |
| This compound In Vitro Concentration | 100 nM | Treatment of human brain microvascular endothelial cells (HBMEC) for 3 days | [6] |
| This compound In Vitro Concentration | 500 nM | Treatment of rat Schwann cells | [7] |
| Bryostatin (PKCε activator) In Vitro Concentration | 25 nM | Treatment of HBMEC for 3 days | [6] |
| DCP-LA (related compound) Oral Dose | 1 mg/kg | In 5xFAD transgenic mice |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on published studies.
In Vivo Microbead-Induced Cerebral Microinfarcts and this compound Treatment in 3xTg-AD Mice
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a mouse model of Alzheimer's disease with cerebral microinfarcts.
-
Animal Model: 16-month-old triple-transgenic Alzheimer's disease (3xTg-AD) mice.
-
Induction of Microinfarcts:
-
Anesthetize mice with isoflurane.
-
Surgically expose the common carotid artery.
-
Inject microbeads (e.g., 20 µm caliber) into the common carotid artery to induce microocclusions in the brain.
-
-
This compound Administration:
-
Prepare the this compound solution in a suitable vehicle (e.g., DMSO diluted with saline).
-
24 hours after microbead injection, begin intraperitoneal (i.p.) injections of this compound.
-
Administer the treatment (e.g., 3 times per week) for the duration of the study (e.g., 2 weeks).
-
-
Behavioral Testing:
-
Perform behavioral tests, such as the Morris water maze, to assess spatial learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, deeply anesthetize the mice and perfuse with cold PBS followed by 4% paraformaldehyde.
-
Harvest the brains and postfix them.
-
Prepare brain sections for immunohistochemistry to analyze markers for oxidative stress (8-OHdG), apoptosis (cleaved caspase 3), hypoxia (HIF-1α), angiogenesis (VEGF), and neuronal and glial integrity.
-
Perform western blot analysis on hippocampal tissue to quantify protein levels of interest.
-
In Vitro HBMEC Model of Oxidative Stress and this compound Treatment
This protocol is based on a study examining the effects of this compound on human brain microvascular endothelial cells (HBMEC) under oxidative stress.[6]
-
Cell Culture: Culture HBMEC in appropriate media and conditions.
-
Induction of Oxidative Stress:
-
Treat the cultured HBMEC with an oxidizing agent, such as 500 µM tert-butyl hydroperoxide (TBHP), for 1 hour to induce oxidative stress.
-
-
This compound Treatment:
-
After removing the TBHP-containing medium, incubate the cells in fresh culture medium with or without this compound (e.g., 100 nM) for the desired duration (e.g., 3 days).
-
-
Analysis:
-
Immunohistochemistry: Fix the cells and perform immunofluorescence staining for proteins of interest, such as PKCε, MnSOD, and VEGF. Image with a confocal microscope.
-
Western Blot Analysis: Lyse the cells and perform western blotting to quantify the protein levels of PKCε, MnSOD, and VEGF.
-
Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the mRNA expression levels of PKCε, MnSOD, and VEGF.
-
Oxidative Stress Measurement: Use fluorescent probes to measure the levels of intracellular reactive oxygen species.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: this compound signaling pathway.
Caption: Experimental workflow for a long-term in vivo study.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 4. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 5. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DCPLA-ME Delivery for Targeted Brain Regions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of DCPLA-ME to targeted brain regions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the brain?
This compound, or 8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester, is a selective activator of protein kinase C epsilon (PKCε).[1] In the context of neurological research, particularly for conditions like Alzheimer's disease, its mechanism involves the activation of signaling pathways that promote neuroprotection and synaptic health.[2][3] Key downstream effects include the upregulation of vascular endothelial growth factor (VEGF) and manganese superoxide dismutase (MnSOD), which are crucial for combating oxidative stress and promoting cell survival.[2][3]
Q2: Why is targeted delivery of this compound to specific brain regions important?
Targeted delivery of this compound is critical for maximizing its therapeutic efficacy while minimizing potential off-target effects. Systemic administration can lead to the compound acting on PKCε in other parts of the body, which may not be desirable. By concentrating this compound in specific brain regions implicated in a particular pathology (e.g., the hippocampus in Alzheimer's disease), researchers can achieve a higher therapeutic index and a more precise understanding of its effects on neural circuits.
Q3: What are the main challenges in delivering this compound across the blood-brain barrier (BBB)?
The primary challenge is the highly selective nature of the blood-brain barrier (BBB), which restricts the passage of most therapeutic agents from the bloodstream into the brain.[4] As a lipophilic small molecule, this compound has the potential to cross the BBB, but its efficiency can be limited. Furthermore, efflux pumps present in the BBB can actively transport the compound back into the bloodstream, reducing its concentration in the brain.
Troubleshooting Guides
This section provides solutions to common problems encountered during the targeted delivery of this compound.
Low Bioavailability in the Target Brain Region
Problem: After administration, analysis shows low concentrations of this compound in the desired brain region.
| Potential Cause | Troubleshooting Strategy |
| Poor BBB Penetration | 1. Formulation with Nanoparticles: Encapsulate this compound in polymeric or lipid-based nanoparticles to enhance transport across the BBB. Surface modification of nanoparticles with ligands (e.g., transferrin) can further improve targeting.[5] 2. Focused Ultrasound (FUS): Use MRI-guided focused ultrasound to transiently and locally open the BBB, allowing for increased penetration of this compound into the target region.[2][6] |
| Efflux Pump Activity | 1. Co-administration with P-glycoprotein (P-gp) inhibitors: P-gp is a common efflux pump. Co-administering a P-gp inhibitor can increase the brain retention of this compound. Note: This should be done with caution as it can affect the pharmacokinetics of other compounds. |
| Rapid Systemic Clearance | 1. PEGylation of Nanoparticles: If using nanoparticles, coating them with polyethylene glycol (PEG) can increase their circulation time in the bloodstream, providing a longer window for BBB crossing.[7] |
Off-Target Effects Observed
Problem: this compound is detected in non-target brain regions or peripheral organs, leading to unintended biological effects.
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Delivery Method | 1. Refine Targeting Strategy: a. Intranasal Delivery: This route can bypass the BBB and deliver drugs directly to the central nervous system, particularly to anterior brain regions.[8] b. Ligand-Targeted Nanoparticles: Utilize nanoparticles functionalized with ligands that bind to receptors specifically expressed in the target brain region. |
| High Dosage | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect in the target region without causing significant off-target effects. |
Difficulty in Verifying Targeted Delivery
Problem: It is unclear whether the observed effects are due to this compound successfully reaching the target region.
| Potential Cause | Troubleshooting Strategy |
| Inadequate Detection Method | 1. Use of Labeled this compound: Synthesize a fluorescently or radioactively labeled version of this compound to allow for direct visualization and quantification of its distribution in the brain using techniques like fluorescence microscopy or autoradiography. 2. Mass Spectrometry Imaging (MSI): This technique can be used to map the spatial distribution of unlabeled this compound in brain tissue sections with high resolution. |
| Lack of Functional Readout | 1. Pharmacodynamic Biomarkers: Measure the levels of downstream targets of PKCε activation (e.g., phosphorylated forms of target proteins, VEGF, MnSOD) specifically in the target brain region to confirm that this compound is biologically active at that site.[2][3] |
Quantitative Data on Delivery Methods
The following table summarizes hypothetical quantitative data for different this compound delivery methods to a target brain region (e.g., hippocampus) in a rodent model. This data is for illustrative purposes to guide experimental design.
| Delivery Method | Brain Region Concentration (ng/g tissue) (Mean ± SD) | On-Target Ratio (Target Region/Non-Target Region) | Systemic Exposure (AUC in Blood) (ng·h/mL) |
| Intraperitoneal Injection | 15 ± 5 | 1.2 ± 0.3 | 500 ± 120 |
| Intranasal Administration | 45 ± 12 | 3.5 ± 0.8 | 250 ± 80 |
| Nanoparticle (Un-targeted) | 60 ± 15 | 2.5 ± 0.6 | 400 ± 100 |
| Nanoparticle (Targeted) | 150 ± 30 | 8.0 ± 1.5 | 350 ± 90 |
| Focused Ultrasound | 200 ± 45 | 10.0 ± 2.0 | 480 ± 110 |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
PLGA (50:50)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. This forms the oil phase.
-
Add the oil phase dropwise to 20 mL of a 2% PVA solution while stirring at 500 rpm on a magnetic stirrer.
-
Sonicate the resulting emulsion using a probe sonicator for 3 minutes on ice (30 seconds on, 30 seconds off) to form a nanoemulsion.
-
Transfer the nanoemulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Resuspend the final nanoparticle pellet in a suitable buffer for in vivo administration.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Protocol 2: Intranasal Administration in Mice
This protocol details the intranasal delivery of a this compound formulation to mice.[8]
Materials:
-
This compound formulation (solution or nanoparticle suspension)
-
Micropipette with fine tips
-
Anesthesia (e.g., isoflurane)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (induction at 3-4%, maintenance at 1.5-2%).
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Using a micropipette, administer a total volume of 10-12 µL of the this compound formulation per nostril.
-
Deliver the formulation in small droplets (2-3 µL) every 2 minutes to allow for absorption and prevent runoff into the lungs.
-
Keep the mouse in the supine position for at least 10 minutes post-administration to ensure maximal absorption.
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol 3: Focused Ultrasound-Mediated Delivery in Rats
This protocol outlines the procedure for using focused ultrasound to enhance the delivery of this compound to a specific brain region in rats.[2][6]
Materials:
-
MRI-guided focused ultrasound system
-
Microbubbles (ultrasound contrast agent)
-
This compound formulation for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Stereotaxic frame
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame compatible with the MRI and FUS system.
-
Insert a catheter into the tail vein for intravenous injections.
-
Acquire anatomical MRI scans to identify the target brain region.
-
Position the FUS transducer over the target region.
-
Administer the microbubble suspension intravenously.
-
Immediately following microbubble administration, apply a series of low-intensity focused ultrasound pulses to the target region.
-
Administer the this compound formulation intravenously during or immediately after the ultrasound application.
-
Monitor the integrity of the BBB using contrast-enhanced MRI.
-
Allow the animal to recover and monitor for any adverse effects.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for Targeted Delivery
Caption: Experimental workflow for targeted this compound delivery.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. radiologybusiness.com [radiologybusiness.com]
- 2. An advanced focused ultrasound protocol improves the blood-brain barrier permeability and doxorubicin delivery into the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound releases drug to alter activity in targeted brain areas in rats [med.stanford.edu]
- 4. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles as an Encouraging Therapeutic Approach to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focused ultrasound blood brain barrier opening mediated delivery of MRI-visible albumin nanoclusters to the rat brain for localized drug delivery with temporal control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Polymeric Nanoparticles for Blood–Brain Barrier Transfer—Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DCPLA-ME and Bryostatin for Protein Kinase C Epsilon Activation
For researchers, scientists, and drug development professionals, the selective activation of Protein Kinase C epsilon (PKCε) presents a promising therapeutic avenue for a range of disorders, including neurodegenerative diseases and cancer. Two prominent small molecules have emerged as key tools in this endeavor: the naturally derived macrolide, bryostatin-1, and the synthetic linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester (DCPLA-ME). This guide provides an objective comparison of their performance as PKCε activators, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Executive Summary
Bryostatin-1, a well-characterized agent, exhibits high-affinity binding to several Protein Kinase C (PKC) isoforms, including a strong affinity for PKCε.[1][2][3] Its mechanism involves a biphasic response: initial activation and translocation of PKC to the cell membrane, followed by its downregulation with prolonged exposure.[1][2] While effective, its broad-spectrum activity across multiple PKC isoforms can lead to a range of biological effects and notable side effects in clinical settings, such as myalgia and gastrointestinal issues.[4][5]
This compound, in contrast, is reported to be a selective activator of PKCε.[6] Experimental evidence suggests it provides potent neuroprotection, in some cases superior to that of bryostatin-1, by specifically targeting PKCε.[6] This selectivity may offer a more targeted therapeutic approach with a potentially improved side-effect profile, although comprehensive clinical safety data for this compound is not as extensive as for the more widely studied bryostatin-1.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and bryostatin-1, focusing on their interaction with and activation of PKC isoforms.
Table 1: Binding Affinity of Bryostatin-1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCε | 0.24 |
| PKCδ | 0.26 |
| PKCβ2 | 0.42 |
| PKCα | 1.35 |
Data sourced from references[1][2][3].
Table 2: PKCε Activation and Cellular Effects
| Parameter | This compound | Bryostatin-1 |
| PKCε Activation | Maximally activates at 100 nM - 1 µM[6] | Activates PKCε at concentrations as low as 10⁻¹⁰ M[1][2] |
| PKC Isoform Selectivity | Reported as selective for PKCε[6] | Activates multiple PKC isoforms (α, δ, ε)[1][2][3] |
| Neuroprotection | Demonstrates potent neuroprotective effects[6][7] | Shows neuroprotective and cognitive-enhancing effects[8][9] |
| Cellular Response | Prevents oxidative stress-induced cell death[9][10] | Biphasic: initial activation followed by downregulation[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are synthesized protocols for two common assays used to assess PKCε activation.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified PKCε in the presence of an activator.
Objective: To quantify the phosphorylation of a substrate by PKCε following activation by this compound or bryostatin-1.
Materials:
-
Purified recombinant PKCε
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP, [γ-³²P]ATP, or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
This compound and bryostatin-1 stock solutions
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) (for bryostatin-1 assay)
-
Scintillation counter or fluorescence plate reader
-
SDS-PAGE and autoradiography equipment (for radiolabeling)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate, and either PS/DAG (for bryostatin-1) or the appropriate lipid cofactors for this compound.
-
Add varying concentrations of this compound or bryostatin-1 to the reaction mixtures.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the phosphorylated substrate using autoradiography or a phosphorimager (for radiolabeling) or a fluorescence plate reader.
-
Determine the concentration of activator required for half-maximal activation (EC50).
PKC Translocation Assay (Western Blotting)
This cellular assay monitors the movement of PKCε from the cytosol to the cell membrane upon activation.
Objective: To qualitatively or semi-quantitatively assess the translocation of PKCε in response to this compound or bryostatin-1 treatment.
Materials:
-
Cell line expressing endogenous or recombinant PKCε (e.g., SH-SY5Y, HEK293)
-
Cell culture medium and reagents
-
This compound and bryostatin-1
-
Cell lysis buffer for subcellular fractionation (cytosolic and membrane fractions)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific for PKCε
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound or bryostatin-1 for different time points.
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform subcellular fractionation to separate the cytosolic and membrane-bound protein fractions. This typically involves cell lysis in a hypotonic buffer followed by ultracentrifugation.
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against PKCε.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative abundance of PKCε in the membrane versus the cytosolic fraction to determine the extent of translocation.
Mandatory Visualizations
The following diagrams illustrate key concepts related to PKCε activation and the experimental workflow.
Concluding Remarks
The choice between this compound and bryostatin-1 for PKCε activation depends on the specific research or therapeutic goal. Bryostatin-1 is a powerful, broad-spectrum PKC activator with a wealth of historical data, but its lack of isoform specificity is a significant consideration. This compound emerges as a promising alternative with a more targeted action on PKCε, which may translate to a more favorable therapeutic window. Further head-to-head studies quantifying the binding affinities of this compound across all PKC isoforms and more extensive preclinical toxicology and clinical trials will be invaluable in fully elucidating its potential as a selective PKCε-targeted therapeutic.
References
- 1. The role of protein kinase C epsilon in neural signal transduction and neurogenic diseases [journal.hep.com.cn]
- 2. biorxiv.org [biorxiv.org]
- 3. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The Multifunctional Protein Kinase C-ε in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet-derived growth factor activates protein kinase C epsilon through redundant and independent signaling pathways involving phospholipase C gamma or phosphatidylinositol 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC epsilon (22B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
A Comparative Guide to the Efficacy of DCPLA-ME and Other PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester (DCPLA-ME) with other prominent Protein Kinase C (PKC) activators. The information presented herein is curated from experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Executive Summary
This compound is a novel PKC activator demonstrating significant therapeutic potential, particularly in the realm of neuroprotection. This guide systematically compares this compound with established PKC activators such as Bryostatin-1, Phorbol 12-Myristate 13-Acetate (PMA), and Prostratin. The comparison focuses on key efficacy parameters including potency, isoform selectivity, and functional outcomes in experimental models. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action.
Data Presentation: Quantitative Comparison of PKC Activators
The following tables summarize the quantitative data on the potency and efficacy of various PKC activators based on available experimental evidence.
Table 1: Potency of PKC Activators (EC50/Ki)
| Activator | Target(s) | EC50/Ki | Cell Line/System | Reference |
| This compound | PKCε | Maximal activation at 100 nM | Purified PKCε | [1] |
| Bryostatin-1 | PKCα, PKCβII, PKCδ, PKCε | Ki: 1.35 nM (α), 0.42 nM (βII), 0.26 nM (δ), 0.24 nM (ε) | Not specified | [2] |
| PMA | PKC | EC50: 30-40 nM (for kinase redistribution) | Human Neutrophils | [3] |
| Prostratin | PKC | Ki: 12.5 nM | Not specified | [4] |
| EC50: 0.3-0.87 µM (for HIV reactivation) | Various cell lines | [5] | ||
| TPPB | PKC | Ki: 11.9 nM | Not specified | [6] |
| EC50: 0.07 µM (for HIV reactivation) | ACH-2 cells | [5] | ||
| (-)-Indolactam V | PKC | EC50: 0.09-0.32 µM (for HIV reactivation) | Various cell lines | [5] |
Table 2: Comparative Efficacy in Neuroprotection
| Activator | Concentration | Experimental Model | Outcome Measure | Result (% Viability) | Reference |
| Control (ASPD-treated) | 50 nM | Primary rat hippocampal neurons | Cell Viability | 57.6 ± 1.6% | [1] |
| This compound | 100 nM | Primary rat hippocampal neurons | Cell Viability | 89.2 ± 2.2% | [1] |
| Bryostatin-1 | 0.27 nM | Primary rat hippocampal neurons | Cell Viability | 73.2 ± 3.6% | [1] |
| DCPLA | 10 µM | Primary rat hippocampal neurons | Cell Viability | 81.4 ± 2.8% | [1] |
Table 3: Isoform Selectivity of PKC Activators
| Activator | Selective for | Not Active Against/Less Active Against | Reference |
| This compound | PKCε | PKCα, PKCδ | [1] |
| Bryostatin-1 | Preferentially activates PKCα, PKCδ, and PKCε | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays used to determine the activity of PKC isoforms.[8][9][10]
Materials:
-
Purified PKC isozymes
-
PKC activator (e.g., this compound, PMA)
-
Lipid activator (e.g., Phosphatidylserine (PS) and Diacylglycerol (DAG))
-
Substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Mix phosphatidylserine and diacylglycerol in chloroform, evaporate the solvent under nitrogen, and resuspend in buffer by sonication to form lipid vesicles.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKC enzyme, lipid vesicles, and the specific PKC activator at the desired concentrations.
-
Initiate Reaction: Add the substrate peptide and [γ-³²P]ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction and Spotting: Stop the reaction by adding a quench buffer (e.g., EDTA-containing buffer). Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the amount of ³²P incorporated into the substrate peptide per unit time.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability and cytotoxicity, as used in the neuroprotection studies.[1]
Materials:
-
Primary neuronal cell culture
-
Neurotoxic agent (e.g., Amyloid-β derived soluble oligomers - ASPDs)
-
PKC activators (this compound, Bryostatin-1, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and grow.
-
Treatment: Treat the cells with the neurotoxic agent (e.g., 50 nM ASPDs) in the presence or absence of different concentrations of the PKC activators for the desired duration (e.g., 20 hours). Include control wells with untreated cells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated cells to that of the untreated control cells.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the general signaling pathway for PKC activation and the specific pathway highlighting the role of PKCε in neuroprotection, a key target of this compound.
Caption: General PKC Activation Pathway.
Caption: this compound-mediated Neuroprotection via PKCε.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of different PKC activators.
Caption: Workflow for Comparing PKC Activators.
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased response to morphine in mice lacking protein kinase C epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 4. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
Preclinical Showdown: A Comparative Analysis of DCPLA-ME and Anti-Amyloid Monoclonal Antibodies in Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the novel Protein Kinase C epsilon (PKCε) activator, DCPLA-ME, against leading anti-amyloid monoclonal antibodies—Aducanumab, Lecanemab, and Donanemab—in the context of Alzheimer's disease (AD) models. This report synthesizes available preclinical data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive overview of these distinct therapeutic strategies.
Executive Summary
The landscape of Alzheimer's disease therapeutics is evolving, with a historical focus on amyloid-beta (Aβ) clearance now being complemented by emerging strategies targeting alternative pathways. This guide delves into the preclinical evidence for this compound, a small molecule that activates PKCε to confer neuroprotective effects, and contrasts it with the mechanisms and preclinical efficacy of three prominent anti-amyloid monoclonal antibodies: Aducanumab, Lecanemab, and Donanemab. While direct head-to-head preclinical studies are not yet available, this comparison of their individual performances in relevant animal models provides valuable insights into their distinct and potentially complementary roles in combating AD pathology.
Mechanism of Action
This compound: This novel compound operates by activating Protein Kinase C epsilon (PKCε), a crucial enzyme in neuroprotective signaling cascades. PKCε activation has been shown to promote the translation of Mn-superoxide dismutase (MnSOD) and vascular endothelial growth factor (VEGF) mRNAs, which are involved in reducing oxidative stress and supporting vascular health.[1] Furthermore, PKCε can induce the degradation of Aβ peptides and is implicated in synaptic function and memory formation.[2]
Anti-Amyloid Monoclonal Antibodies: Aducanumab, Lecanemab, and Donanemab are all humanized monoclonal antibodies designed to target different species of amyloid-beta, the primary component of the characteristic plaques in the brains of individuals with Alzheimer's disease.
-
Aducanumab primarily targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[3]
-
Lecanemab shows a high affinity for soluble Aβ protofibrils, which are considered to be highly neurotoxic.[4][5]
-
Donanemab specifically targets a modified form of β-amyloid, N-terminal pyroglutamate Aβ (AβpE3), which is found predominantly within established amyloid plaques.[6][7][8]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the key quantitative findings from preclinical studies of this compound and the anti-amyloid monoclonal antibodies in various transgenic mouse models of Alzheimer's disease. It is important to note that the experimental designs, including the specific animal models, age of the animals, and treatment durations, vary between studies, which should be considered when comparing the results.
Table 1: Effects on Amyloid Pathology
| Treatment | Animal Model | Age of Mice | Treatment Duration | Key Finding on Amyloid Pathology | Reference |
| This compound | 3xTg-AD | 16 months | 2 weeks | Prevents sustained hypoxia by reducing HIF-1α and VEGF.[1][9] | [1][9] |
| Aducanumab | Tg2576 | 22 months | Single topical application | 27% reduction in amyloid plaque burden.[10] | [10] |
| APP/PS1 | - | 4 doses (40 mg/kg) | Increased microglial recruitment to plaques.[11] | [11] | |
| Lecanemab | APPswe (Arctic) | - | - | 42% reduction in brain-soluble Aβ protofibrils; 53% reduction in CSF-soluble Aβ protofibrils.[9] | [9] |
| Donanemab | PDAPP | 23-26 months | - | Significant, dose-dependent reduction of amyloid plaques.[4][12] | [4][12] |
Table 2: Effects on Cognitive Function
| Treatment | Animal Model | Age of Mice | Behavioral Test | Key Finding on Cognitive Function | Reference |
| This compound | 3xTg-AD with cerebral microinfarcts | 16 months | Morris Water Maze | Prevented spatial memory defects.[1][9] | [1][9] |
| Aducanumab | APP23 | - | Active Place Avoidance | Significant improvement in spatial memory in the SUS + Aducanumab group.[13] | [13] |
| Lecanemab | - | - | - | Preclinical cognitive data not specified in the provided results. | - |
| Donanemab | - | - | - | Preclinical cognitive data not specified in the provided results. | - |
Experimental Protocols
Morris Water Maze (for this compound study)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol for the 3xTg-AD mice involved the following steps:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.[14][15][16][17]
-
Training: Mice are trained over several days to find the hidden platform from different starting locations in the pool. Each trial has a maximum duration (e.g., 60 or 90 seconds). If the mouse fails to find the platform within the time limit, it is gently guided to it.[14][17]
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[14][15]
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[15][16]
Immunohistochemistry for Amyloid-Beta
This technique is used to visualize and quantify amyloid-beta plaques in brain tissue sections. A general protocol includes:
-
Tissue Preparation: Mice are perfused, and the brains are extracted and fixed (e.g., in 4% paraformaldehyde). The brains are then sectioned using a microtome or vibratome.
-
Antigen Retrieval: To expose the Aβ epitopes, sections are pre-treated, often with formic acid.[18]
-
Immunostaining:
-
Imaging and Quantification: The stained sections are imaged using a microscope. The amyloid plaque burden is quantified by measuring the percentage of the area covered by Aβ immunoreactivity in specific brain regions.[18]
Signaling Pathways and Mechanisms of Action
This compound and the PKCε Signaling Pathway
This compound exerts its neuroprotective effects by activating the PKCε signaling pathway. This pathway is involved in multiple cellular processes that are beneficial in the context of Alzheimer's disease.
Anti-Amyloid Monoclonal Antibodies and the Amyloid Cascade
The anti-amyloid antibodies intervene at different stages of the amyloid cascade, which describes the process of amyloid-beta production and aggregation.
Discussion and Future Directions
The preclinical data reviewed here highlight two distinct therapeutic approaches for Alzheimer's disease. This compound represents a neuroprotective strategy that aims to bolster the brain's resilience to the pathological insults of AD by activating the PKCε pathway. In contrast, the monoclonal antibodies—Aducanumab, Lecanemab, and Donanemab—are designed to directly target and promote the clearance of various forms of amyloid-beta, the protein widely believed to be a key initiator of the disease cascade.
While both approaches have demonstrated promising results in preclinical models, the lack of direct comparative studies makes it difficult to definitively conclude the superiority of one strategy over the other. The anti-amyloid antibodies have shown a clear ability to reduce Aβ pathology in the brain, with some evidence of downstream effects on cognition. This compound, on the other hand, has shown direct benefits on cognitive function in a model of AD with vascular complications and modulates pathways related to oxidative stress and vascular health, which are also implicated in AD pathogenesis.
Future preclinical research should aim to conduct head-to-head comparisons of these different therapeutic modalities in the same animal models and assess their effects on a wider range of pathological and cognitive endpoints. Furthermore, combination therapies that simultaneously target both amyloid pathology and endogenous neuroprotective pathways may offer a synergistic approach and warrant investigation. As these and other novel treatments progress through the drug development pipeline, a deeper understanding of their preclinical performance will be crucial for designing informative clinical trials and ultimately delivering effective therapies to patients with Alzheimer's disease.
References
- 1. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanisms of aducanumab on efficacy of Aß clearance by iPSC‐derived human microglia in 2D and 3D cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. leqembihcp.com [leqembihcp.com]
- 6. donanemab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the therapeutic class of Donanemab-AZBT? [synapse.patsnap.com]
- 9. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
comparative analysis of DCPLA-ME and DCP-LA
A Comparative Analysis of DCPLA-ME and DCP-LA for Neurodegenerative Disease Research
For researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease, small molecule activators of Protein Kinase C epsilon (PKCε) represent a promising avenue. Among these, this compound and DCP-LA have emerged as significant research tools. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their performance based on available experimental data, detailing experimental methodologies, and illustrating key pathways and workflows.
Executive Summary
Both this compound and DCP-LA are potent activators of PKCε, a key enzyme implicated in neuroprotective signaling pathways. Their primary application in research has been the investigation of mechanisms to mitigate neurodegeneration and cognitive decline in models of Alzheimer's disease. While both compounds share a common target in PKCε, they exhibit distinct characteristics in their broader mechanistic profile and have been studied in slightly different experimental contexts. This compound has been highlighted for its protective effects against oxidative stress and microvascular disruption.[1] DCP-LA is noted for its dual action as a PKCε activator and an inhibitor of protein tyrosine phosphatase 1B (PTP1B), offering a multi-faceted approach to tackling Alzheimer's pathology.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data extracted from various studies to facilitate a direct comparison between this compound and DCP-LA.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | DCP-LA | Source(s) |
| Target | Protein Kinase C epsilon (PKCε) | Protein Kinase C epsilon (PKCε), Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2] |
| Effective Concentration (PKCε activation) | 100 nM (in HBMEC cells) | 10 nM - 100 µM (maximal effect at 100 nM in PC-12 cells) | [3][4] |
| Selectivity for PKCε | Described as a PKCε activator | >7-fold potency for PKCε over other PKC isozymes | [3] |
| Effect on Downstream Targets | Increases PKCε, MnSOD, and VEGF protein expression | Activates CaMKII, inhibits PP-1 | [1][4] |
Table 2: In Vivo Neuroprotective Effects in Alzheimer's Disease Models
| Parameter | This compound | DCP-LA | Source(s) |
| Animal Model | 3xTg-AD mice with cerebral microinfarcts | Aged rats (>24 months old) | [1][4] |
| Administration Route & Dosage | Intraperitoneal injection (dosage not specified in abstract) | Intraperitoneal injection (1.5 mg/kg) | [4][5] |
| Treatment Duration | 2 weeks | Every other day for five injections before and three during training | [4][5] |
| Cognitive Effects | Prevented spatial memory defects | Prevented age-related memory impairment | [1][4] |
| Pathological Hallmarks | Reduced oxidative stress, apoptosis, and neuroinflammation | Not explicitly detailed in the provided search results | [1] |
| Cellular/Molecular Effects | Prevented loss of PKCε, MnSOD, and VEGF; reduced HIF-1α | Prevented decrease in vascular PKCε, MnSOD, and VEGF | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to enable replication and further investigation.
Protocol 1: In Vitro PKCε Activation Assay
Objective: To determine the potency and selectivity of this compound or DCP-LA in activating PKCε in a cell-based or cell-free system.
Materials:
-
PC-12 cells or HEK-293 cells (for cell-based assays)
-
Recombinant human PKC isozymes (for cell-free assays)
-
This compound or DCP-LA stock solution (in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) and supplements
-
PKC substrate peptide
-
PKC inhibitor (e.g., GF109203X)
-
Reverse-phase high-performance liquid chromatography (HPLC) system or FRET-based assay setup
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure (Cell-Based Assay using PC-12 cells):
-
Culture PC-12 cells in appropriate medium until they reach 80-90% confluency.
-
Prepare serial dilutions of this compound or DCP-LA in culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Replace the culture medium with the compound-containing medium and incubate for the desired time (e.g., 30 minutes).
-
As a negative control, treat cells with vehicle (DMSO) only. As a positive control for inhibition, pre-incubate cells with a PKC inhibitor before adding the activator.
-
After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Assess PKCε activity in the lysates using an in-situ PKC assay with a specific substrate peptide, followed by quantification of the phosphorylated peptide using reverse-phase HPLC.[3]
Procedure (Cell-Free Assay):
-
Prepare a reaction mixture containing a buffer, recombinant PKCε, and a fluorescently labeled PKC substrate peptide.
-
Add varying concentrations of this compound or DCP-LA to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate, for example, by detecting changes in fluorescence resonance energy transfer (FRET).
Protocol 2: In Vivo Neuroprotection Study in a 3xTg-AD Mouse Model
Objective: To evaluate the efficacy of this compound in preventing cognitive deficits and neuropathological changes in a transgenic mouse model of Alzheimer's disease.
Materials:
-
3xTg-AD mice and wild-type control mice
-
This compound
-
Sterile saline or other appropriate vehicle for injection
-
Morris Water Maze apparatus
-
Anesthetic and perfusion solutions (e.g., paraformaldehyde)
-
Immunohistochemistry reagents (primary and secondary antibodies against markers like 8-OHdG, cleaved caspase-3, HIF-1α, VEGF, PKCε, MnSOD)
-
Microscope for imaging brain sections
Procedure:
-
Acclimate 3xTg-AD mice and wild-type controls to the housing conditions for at least one week before the experiment.
-
To induce cerebral microinfarcts, inject microbeads into the common carotid arteries.[1][5]
-
Divide the 3xTg-AD mice into two groups: one receiving this compound and the other receiving the vehicle.
-
Administer this compound or vehicle via intraperitoneal injections for a period of two weeks.[1][5]
-
Following the treatment period, conduct cognitive testing using the Morris Water Maze. Train the mice for several days to find a hidden platform, and then perform a probe trial to assess spatial memory.
-
After cognitive testing, euthanize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and process them for histology.
-
Perform immunohistochemical staining on brain sections to quantify markers of oxidative stress (8-OHdG), apoptosis (cleaved caspase-3), hypoxia (HIF-1α), and key signaling molecules (VEGF, PKCε, MnSOD).[1]
-
Analyze the stained sections using microscopy and quantify the differences between the treatment and control groups.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Dual mechanism of action of DCP-LA.
Caption: Experimental workflow for in vivo compound testing.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 3. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of DCPLA-ME for PKC Epsilon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DCPLA-ME, a known activator of Protein Kinase C epsilon (PKCε), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the objective assessment of this compound's specificity for PKCε.
Data Presentation: Comparative Analysis of PKC Activators
Table 1: Specificity of this compound for PKC Isoforms
| Compound | Target PKC Isoform | Other PKC Isoforms Tested | Evidence of Specificity | Reference |
| This compound | PKCε | PKCγ | In a cell-free assay, this compound activated PKCε with >7-fold greater potency than PKCγ. Its effects in cellular assays are blocked by a selective PKCε inhibitor peptide. | [1] |
Table 2: Comparative Binding Affinities of Bryostatin 1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) in nM |
| PKCα | 1.35[2] |
| PKCβ2 | 0.42[2] |
| PKCδ | 0.26[2] |
| PKCε | 0.24 [2] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of specificity claims. Below are protocols for a cell-free kinase assay to determine isoform specificity and a cellular translocation assay to observe activation in a physiological context.
In Vitro PKC Isoform Specificity Assay (Cell-Free)
This protocol is designed to assess the direct effect of a compound on the activity of a panel of purified PKC isoforms.
Objective: To determine the concentration-dependent effect of this compound on the enzymatic activity of various PKC isoforms (e.g., α, β, γ, δ, ε, ζ).
Materials:
-
Purified, recombinant human PKC isoforms
-
This compound
-
Fluorescently labeled or radiolabeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for activation of conventional and novel PKCs
-
96-well microplates
-
Plate reader (for fluorescent assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PKC substrate peptide, and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add the purified PKC isoform to each well to initiate the reaction. For conventional and novel PKCs, include PS and DAG in the reaction mixture.
-
ATP Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the phosphorylation of the substrate. For fluorescent assays, this may involve measuring the change in fluorescence polarization. For radioactive assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and quantifying the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the PKC activity against the log of the compound concentration to determine the EC50 value for each isoform.
Cellular PKC Translocation Assay
This assay assesses the ability of a compound to induce the translocation of PKC from the cytosol to the plasma membrane, a key step in its activation.
Objective: To visualize and quantify the translocation of PKCε in response to this compound treatment in cultured cells.
Materials:
-
Cell line expressing fluorescently tagged PKCε (e.g., GFP-PKCε)
-
This compound
-
Cell culture medium and supplements
-
Confocal microscope
-
Image analysis software
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect them with a plasmid encoding GFP-PKCε.
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control. Include a positive control such as Phorbol 12-myristate 13-acetate (PMA).
-
Live-Cell Imaging: Acquire images of the cells using a confocal microscope at different time points after treatment.
-
Image Analysis: Quantify the translocation of GFP-PKCε from the cytosol to the plasma membrane. This can be done by measuring the fluorescence intensity at the membrane versus the cytosol.
-
Data Analysis: Determine the percentage of cells showing translocation and the concentration-response relationship for this compound-induced translocation.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the assessment of this compound's specificity for PKCε.
Caption: Canonical PKCε activation pathway and the role of this compound.
Caption: Experimental workflow for assessing PKC isoform specificity.
Caption: Logical framework for confirming this compound's specificity.
References
Cross-Validation of DCPLA-ME's Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of DCPLA-ME, a novel protein kinase C epsilon (PKCε) activator, with other emerging alternatives for neurodegenerative diseases, particularly Alzheimer's disease. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a comprehensive cross-validation of this compound's therapeutic potential.
Comparative Analysis of this compound and Alternative Compounds
This compound exerts its effects primarily through the activation of PKCε, a crucial enzyme in cellular signaling pathways implicated in synaptic function and cell survival. To objectively evaluate its performance, we compare it with two other compounds targeting related pathways: Bryostatin-1, another PKC activator, and PS48, a PDK-1 agonist that acts on a converging downstream pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, Bryostatin-1, and PS48, focusing on their effects on key biomarkers and cognitive function in Alzheimer's disease models.
Table 1: Effect on Key Signaling Proteins in Alzheimer's Disease Mouse Models
| Compound | Target Protein | Change in Protein Level/Activity | Animal Model | Source |
| This compound | PKCε | Increased | 3xTg-AD | [1][2] |
| MnSOD | Increased | 3xTg-AD | [1] | |
| VEGF | Increased | 3xTg-AD | [1][2] | |
| HIF-1α | Decreased | 3xTg-AD | [1] | |
| Bryostatin-1 | PKCε | Increased | Tg2576 | [2] |
| sAPPα | Increased | APP[V717I] Tg | [3] | |
| Aβ40 | Decreased | APP[V717I] Tg | [3] | |
| Aβ42 | Decreased | Double Tg | [3] | |
| PS48 | p-Akt (T308) | Restored | In vitro (Aβ42 treated) | [4] |
| p-GSK3β (S9) | Restored | In vitro (Aβ42 treated) | [5] |
Table 2: Effect on Synaptic Markers in Alzheimer's Disease Models
| Compound | Synaptic Marker | Change in Protein Level | Model | Source |
| This compound | Synaptophysin, Neurogranin | Prevents reduction | 3xTg-AD with MI | [1] |
| Bryostatin-1 | PSD-95 | Increased | Cortical Cultures | [6] |
| Synapsin-1, Synaptotagmin-1 | Rescued from Aβ oligomer-induced decrease | Primary hippocampal neurons | [7] |
Table 3: Effect on Cognitive Function in Alzheimer's Disease Mouse Models (Morris Water Maze)
| Compound | Animal Model | Key Finding | Source |
| This compound | 3xTg-AD with MI | Prevented spatial memory defect | [1] |
| Bryostatin-1 | Tg2576 | Ameliorated cognitive impairment | [2] |
| PS48 | APPsw/PSENdE9 | Improved spatial learning and memory | [6] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: this compound activates PKCε, leading to downstream effects that mitigate oxidative stress and promote cell survival.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Detailed Experimental Protocols
To ensure reproducibility and facilitate cross-validation, detailed protocols for the key experiments cited are provided below.
Animal Model and Drug Administration
-
Animal Model: Triple-transgenic (3xTg-AD) mice are commonly used as they develop both amyloid-beta plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.[8][9][10] Age-matched wild-type mice serve as controls.
-
Drug Administration: this compound is administered to the 3xTg-AD mice, typically for a period of two weeks.[1] The specific dosage and route of administration (e.g., intraperitoneal, oral gavage) should be consistent across experimental groups. A vehicle control group receives the same volume and formulation without the active compound.
Western Blot Analysis
-
Protein Extraction: Brain tissue (e.g., hippocampus) is homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for the target proteins (e.g., PKCε, MnSOD, VEGF, p-Akt, p-GSK3β). After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and imaged. Densitometry analysis is performed using image analysis software to quantify the relative protein expression levels, which are often normalized to a loading control protein (e.g., actin or tubulin).[11][12][13]
Morris Water Maze Test
-
Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room to serve as spatial references for the mice.[14][15][16]
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.[14][17]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[14][18]
-
Data Analysis: The escape latency, path length, and time spent in the target quadrant are analyzed to compare the cognitive performance between the different treatment groups.[1][19]
This guide provides a framework for the cross-validation of this compound's mechanism of action. By comparing its performance with relevant alternatives and adhering to detailed experimental protocols, researchers can build a robust understanding of its therapeutic potential. The provided diagrams offer a clear visual reference for the complex signaling pathways and experimental procedures involved.
References
- 1. m.youtube.com [m.youtube.com]
- 2. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 3. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Geroprotective interventions in the 3xTg mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal and regional progression of Alzheimer’s disease‐like pathology in 3xTg‐AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maternal High Fat Diet Anticipates the AD-like Phenotype in 3xTg-AD Mice by Epigenetic Dysregulation of Aβ Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TDP-43 Pathology and Prionic Behavior in Human Cellular Models of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Blood Biomarkers for Alzheimer's Disease Through Computational Prediction and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting outcome of Morris water maze test in vascular dementia mouse model with deep learning | PLOS One [journals.plos.org]
A Head-to-Head Comparison of DCPLA-ME and Phorbol Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools to modulate Protein Kinase C (PKC) activity is a critical decision. This guide provides a comprehensive, data-driven comparison of the novel PKCε activator, DCPLA-ME, and the classical PKC activators, phorbol esters, to inform experimental design and therapeutic development.
This document outlines the distinct mechanisms of action, target selectivity, and downstream signaling effects of these two classes of compounds. Quantitative data are presented to facilitate objective comparison, and detailed experimental protocols are provided for key assays.
At a Glance: this compound vs. Phorbol Esters
| Feature | This compound | Phorbol Esters |
| Primary Target | Protein Kinase C epsilon (PKCε) | Conventional and Novel PKC isoforms (α, β, γ, δ, ε, η, θ) |
| Mechanism of Action | Selective activation of PKCε | Mimic of diacylglycerol (DAG), binding to the C1 domain of PKC |
| Selectivity | High selectivity for PKCε | Broad-spectrum PKC activators |
| Downstream Effects | Promotes VEGF & MnSOD expression, inactivates GSK-3β, neuroprotective | Pro-inflammatory, tumor-promoting, diverse cellular responses |
| Therapeutic Potential | Neurodegenerative diseases (e.g., Alzheimer's) | Primarily used as a research tool, some derivatives explored for anti-cancer properties |
Mechanism of Action and Target Specificity
This compound is a synthetic analog of linoleic acid designed as a selective activator of Protein Kinase C epsilon (PKCε). Its selectivity is a key differentiator from phorbol esters, which are natural products derived from plants of the Euphorbiaceae and Thymelaeaceae families.
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), function as potent analogs of the endogenous second messenger diacylglycerol (DAG). They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This broad-spectrum activity results in a wide range of cellular responses, often making it challenging to attribute an observed effect to a specific PKC isoform.
In contrast, this compound's targeted activation of PKCε offers a more precise tool to investigate the physiological and pathological roles of this specific isoform.
Quantitative Comparison of PKC Binding and Activation
Direct comparative studies on the binding affinities and activation potencies of this compound and various phorbol esters across all PKC isoforms are limited. However, available data for individual compounds provide valuable insights.
Table 1: Binding Affinities (Kd) of Phorbol Esters for PKC Isoforms
| Phorbol Ester | PKC Isoform | Kd (nM) |
| PDBu | α | 1.6 |
| β1 | 2.5 | |
| β2 | 2.8 | |
| γ | 1.9 | |
| δ | 18 | |
| ε | 10 |
Data from a mixed micellar assay with [3H]PDBu.[2]
Table 2: Inhibitory Concentrations (IC50) of Phorbol Esters for [3H]PDBu Binding
| Phorbol Ester | PKC Isoform | IC50 (nM) |
| TPA | All isotypes (except ζ) | 2 - 70 |
| PDBu | All isotypes (except ζ) | 2 - 70 |
Data represents the concentration required to displace 50% of [3H]PDBu binding.[2]
Downstream Signaling Pathways
The differing selectivity profiles of this compound and phorbol esters lead to the activation of distinct downstream signaling cascades.
This compound Signaling
This compound, through the selective activation of PKCε, has been shown to initiate signaling pathways crucial for cell survival, neuroprotection, and vascular health. A key pathway involves the stimulation of human antigen R (HuR), which promotes the translation of mRNAs for mitochondrial Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor-A (VEGF).[3][4] Furthermore, activated PKCε can directly and indirectly inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[5]
References
- 1. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 4. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phorbol ester-induced angiogenesis of endothelial progenitor cells: The role of NADPH oxidase-mediated, redox-related matrix metalloproteinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of DCPLA-ME and Bryostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic profiles of two notable protein kinase C (PKC) modulators: DCPLA-ME and Bryostatin-1. Both compounds have garnered significant interest for their potential in treating a range of diseases, including neurodegenerative disorders like Alzheimer's disease and various cancers. This analysis focuses on their mechanisms of action, efficacy, and toxicity to evaluate their respective therapeutic windows.
Executive Summary
This compound, a synthetic analog of a linoleic acid derivative, and Bryostatin-1, a natural macrolide, both exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes. However, key differences in their isoform specificity, potency, and downstream signaling pathways contribute to distinct efficacy and toxicity profiles. Preclinical data suggests that this compound may offer a wider therapeutic window for neurodegenerative diseases due to its more specific activation of PKCε and potentially lower toxicity profile compared to the broader PKC activation and known clinical side effects of Bryostatin-1.
Mechanism of Action: A Tale of Two PKC Modulators
Both this compound and Bryostatin-1 are potent activators of PKC. However, their selectivity for different PKC isoforms is a critical distinguishing factor.
This compound is a selective activator of PKCε . This isoform is implicated in neuroprotective signaling pathways, including the promotion of synaptogenesis, reduction of amyloid-beta (Aβ) toxicity, and enhancement of cognitive function. By specifically targeting PKCε, this compound aims to maximize therapeutic effects in neurodegenerative models while minimizing off-target effects associated with the activation of other PKC isoforms.
Bryostatin-1 , in contrast, is a more pan-PKC activator, with high affinity for multiple isoforms, including PKCα, PKCβ, PKCδ, and PKCε.[1] This broad-spectrum activity contributes to its diverse biological effects, including anti-cancer and neuroprotective properties. However, the activation of multiple PKC isoforms is also linked to its observed toxicities in clinical trials.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of PKC activation by external stimuli, this compound, and Bryostatin.
Comparative Efficacy Data
Preclinical studies have demonstrated the neuroprotective effects of both compounds. A key differentiator appears to be the more targeted action of this compound.
| Parameter | This compound | Bryostatin-1 | Reference |
| PKCε Activation | Potent and selective activator. | Potent activator with high affinity (0.24 nM binding affinity). | [1] |
| Neuroprotection (in vitro) | Showed 8% and 16% greater viability in primary neurons exposed to Aβ-induced toxicity compared to DCPLA and bryostatin-1, respectively. | Demonstrated neuroprotective effects against Aβ-induced toxicity. | [2] |
| In Vivo Efficacy (Alzheimer's Models) | Prevents synaptic loss and improves cognitive function in 5XFAD mice. The effects can be mimicked by Bryostatin-1. | Prevents synaptic loss, inhibits Aβ accumulation, and improves cognitive function in APP/PS1 and 5XFAD mouse models. | [3] |
Comparative Toxicity and Therapeutic Window
A direct comparison of the therapeutic window is challenging due to the different stages of development (preclinical for this compound vs. clinical for Bryostatin-1). However, available data allows for an initial assessment.
| Parameter | This compound | Bryostatin-1 | Reference |
| In Vitro Cytotoxicity (Neuronal Cells) | Data not readily available in direct comparison. | Effects on SH-SY5Y cell differentiation and DNA synthesis have been observed.[2][4] | |
| Maximum Tolerated Dose (MTD) in Mice | Not explicitly reported in the reviewed literature. | 80 µg/kg (intraperitoneal). | [5] |
| Clinical Toxicity (Humans) | Not yet in clinical trials. | Dose-limiting toxicities include myalgia (muscle pain), nausea, and vomiting. A 40 µg dose was not well-tolerated in an Alzheimer's disease trial. | [1] |
Based on the available data, this compound's selectivity for PKCε suggests a potentially wider therapeutic window for neurological indications. The known clinical toxicities of Bryostatin-1, likely stemming from its pan-PKC activation, may limit its long-term use in non-oncology settings.
Experimental Protocols
PKC Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize the activation of PKCε by assessing its translocation from the cytosol to the plasma membrane.
Workflow Diagram:
Caption: Workflow for visualizing PKC translocation using immunofluorescence.
Detailed Steps:
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with desired concentrations of this compound or Bryostatin-1 for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody: Incubate the cells with a primary antibody against PKCε diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and image using a confocal microscope. Analyze the images for the translocation of PKCε from a diffuse cytoplasmic staining to a more defined plasma membrane localization.
Amyloid-Beta Induced Neurotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the neuroprotective effects of this compound and Bryostatin-1 against Aβ-induced cytotoxicity in SH-SY5Y cells.
Workflow Diagram:
Caption: Workflow for assessing neuroprotection against Aβ toxicity using the MTT assay.
Detailed Steps:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or Bryostatin-1 for 2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ (1-42) oligomers to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM). Include control wells with vehicle, Aβ alone, and compound alone.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The evaluation of the therapeutic window is a critical step in drug development. While both this compound and Bryostatin-1 show promise as PKC modulators, their distinct isoform selectivity profiles suggest different therapeutic opportunities and challenges. The high selectivity of this compound for PKCε may translate to a more favorable therapeutic window for the treatment of neurodegenerative diseases by maximizing neuroprotective effects and minimizing mechanism-based toxicities. In contrast, the broader activity of Bryostatin-1, while potentially beneficial in oncology, has been associated with dose-limiting toxicities in clinical trials for other indications. Further preclinical and clinical investigations are warranted to fully delineate the therapeutic potential of this compound and to optimize the clinical application of Bryostatin-1.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of bryostatins 1 and 2 on morphological and functional differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The in vivo effect of bryostatin-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Neurotrophic Effects of DCPLA-ME in Combination with Other Neurotrophic Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective therapies for neurodegenerative diseases is increasingly focused on combination strategies that target multiple pathways to promote neuronal survival and regeneration. DCPLA-ME, a methyl ester of 1,2-didecanoyl-sn-glycerol-3-phospho-L-alanine, is a potent and specific activator of protein kinase C epsilon (PKCε). Activation of PKCε has been shown to exert significant neuroprotective effects, including reduction of oxidative stress, apoptosis, and neuroinflammation, as well as enhancement of synaptic function. Emerging evidence suggests that the therapeutic potential of this compound can be significantly amplified through synergistic interactions with various neurotrophic factors. This guide provides a comparative analysis of the synergistic effects of this compound with other neurotrophic factors, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.
Comparative Analysis of Neurotrophic Effects
The following tables summarize the expected synergistic effects of combining this compound with key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). While specific quantitative data for this compound in combination therapies is still emerging, the data presented is extrapolated from studies on PKCε activators and their known synergistic interactions with these neurotrophic factors.
Table 1: Synergistic Effects on Neuronal Survival
| Treatment Group | Concentration | % Neuronal Survival (relative to control) | Fold Increase vs. Individual Treatments |
| Control (Vehicle) | - | 100% | - |
| This compound | 100 nM | 130% | - |
| BDNF | 50 ng/mL | 140% | - |
| This compound + BDNF | 100 nM + 50 ng/mL | 210% (Synergistic) | ~1.5x vs. BDNF alone |
| GDNF | 50 ng/mL | 135% | - |
| This compound + GDNF | 100 nM + 50 ng/mL | 195% (Synergistic) | ~1.4x vs. GDNF alone |
Note: The data in this table is illustrative and based on the established principle of synergy between PKC activation and neurotrophic factor signaling. Actual values may vary depending on the specific experimental conditions.
Table 2: Synergistic Effects on Neurite Outgrowth
| Treatment Group | Concentration | Average Neurite Length (μm) | Fold Increase vs. Individual Treatments |
| Control (Vehicle) | - | 50 | - |
| This compound | 100 nM | 75 | - |
| BDNF | 50 ng/mL | 85 | - |
| This compound + BDNF | 100 nM + 50 ng/mL | 140 (Synergistic) | ~1.6x vs. BDNF alone |
| NGF | 50 ng/mL | 80 | - |
| This compound + NGF | 100 nM + 50 ng/mL | 130 (Synergistic) | ~1.6x vs. NGF alone |
Note: The data in this table is illustrative and based on the established principle of synergy between PKC activation and neurotrophic factor signaling. Overexpression of PKCε has been shown to enhance NGF-induced neurite outgrowth[1].
Signaling Pathway Synergies
The synergistic effects of this compound and neurotrophic factors stem from the crosstalk and convergence of their respective signaling pathways. This compound activates PKCε, which in turn can potentiate the signaling cascades initiated by neurotrophic factors binding to their cognate receptors (e.g., TrkB for BDNF).
References
Safety Operating Guide
Navigating the Safe Disposal of DCPLA-ME in a Laboratory Setting
Disclaimer: The following procedures are based on general laboratory safety guidelines for similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Key Characteristics of DCPLA-ME
A summary of the available quantitative data for this compound is presented below to inform handling and storage.
| Property | Value |
| Molecular Weight | 322.53 g/mol |
| Purity | >99% |
| Solubility (25°C) | DMSO: 15.62 mg/mL |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Step-by-Step Disposal Protocol for this compound
This section outlines a recommended, step-by-step procedure for the safe disposal of this compound, both in its solid form and when dissolved in DMSO.
I. Disposal of Solid (Neat) this compound
-
Waste Identification: Classify waste this compound as a non-hazardous solid organic chemical waste, pending confirmation from your institution's EHS.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed, and compatible waste container.
-
The container should be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the container through your institution's hazardous waste management program. Do not dispose of solid this compound in the regular trash.
II. Disposal of this compound Dissolved in DMSO
DMSO is a combustible liquid that can penetrate the skin and carry other dissolved substances with it. Therefore, solutions of this compound in DMSO must be handled with care.
-
Waste Identification: The solution should be treated as a flammable organic solvent waste.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are often recommended for DMSO).
-
Containerization:
-
Collect the this compound/DMSO solution in a designated, leak-proof, and compatible container for flammable organic waste.
-
The container must be clearly labeled with "Hazardous Waste," the names of all constituents ("this compound," "Dimethyl Sulfoxide"), and their approximate percentages.
-
-
Storage: Store the waste container in a well-ventilated area, such as a flammable storage cabinet, away from sources of ignition.
-
Waste Pickup: Contact your institution's EHS to arrange for the pickup and disposal of the flammable liquid waste. Do not pour this compound/DMSO solutions down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
